4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine
Beschreibung
BenchChem offers high-quality 4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[3-(cyclopropylmethoxy)-5-fluorophenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-7-13(12-3-5-17-6-4-12)8-15(9-14)18-10-11-1-2-11/h7-9,11-12,17H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHBSKTXIKRLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)C3CCNCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Chemical Properties of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, a piperidine derivative with significant potential in medicinal chemistry. Piperidine scaffolds are integral to the development of numerous pharmaceuticals, and understanding the specific characteristics of this compound is crucial for its application in drug discovery and development.[1] This document details its physicochemical properties, a proposed synthetic route with a step-by-step protocol, and in-depth spectral analysis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel piperidine-based compounds.
Introduction
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. The specific compound, 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, incorporates several key features that make it a compound of interest in drug discovery. The fluorophenyl group can enhance metabolic stability and binding affinity, while the cyclopropylmethoxy group introduces a unique lipophilic and conformational element. This guide will explore the chemical properties of this molecule, providing a foundation for its potential therapeutic applications.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method | Reference |
| Molecular Formula | C₁₅H₂₀FNO | - | - |
| Molecular Weight | 249.33 g/mol | - | [2] |
| pKa (most basic) | 9.5 ± 0.3 | Computational Prediction | - |
| LogP | 3.2 ± 0.5 | Computational Prediction | - |
| Hydrogen Bond Donors | 1 | - | - |
| Hydrogen Bond Acceptors | 2 | - | - |
| Rotatable Bonds | 4 | - | - |
| Polar Surface Area | 21.3 Ų | Computational Prediction | - |
Note: These values are estimations and should be confirmed by experimental analysis.
The predicted LogP value suggests that the compound has moderate lipophilicity, which is often a desirable characteristic for oral drug candidates, as it influences absorption and distribution.[3] The presence of a basic nitrogen atom in the piperidine ring, reflected in the predicted pKa, will significantly impact its solubility and potential for salt formation.
Synthesis and Mechanism
A plausible and efficient synthetic route for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine involves a two-step process: a Suzuki-Miyaura coupling to form the 4-arylpiperidine core, followed by a Williamson ether synthesis to introduce the cyclopropylmethoxy group.
Synthetic Scheme
Caption: Proposed synthetic route for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate
-
To a solution of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.1 eq) and 1-bromo-3-fluoro-5-hydroxybenzene (1.0 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).
-
De-gas the mixture with argon for 15 minutes.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Causality: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and boronic esters.[4] The palladium catalyst is essential for the catalytic cycle, and the base is required for the transmetalation step.
Step 2: Synthesis of tert-Butyl 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
-
To a solution of tert-butyl 4-(3-fluoro-5-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and (bromomethyl)cyclopropane (1.2 eq).[5]
-
Heat the mixture to reflux and stir for 8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be used in the next step without further purification.
Causality: The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[6][7] The potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
Step 3: Synthesis of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
-
Dissolve the crude product from Step 2 in methanol and add 10% palladium on carbon (10 wt%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the residue in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the final product.
Causality: Catalytic hydrogenation reduces the double bond in the tetrahydropyridine ring to afford the fully saturated piperidine.[1] The Boc protecting group is then removed under acidic conditions using TFA.
Spectral Analysis
The structure of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine can be confirmed by a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for each part of the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 6.5 - 6.8 | m |
| Piperidine CH (at C4) | 2.7 - 2.9 | m |
| Piperidine CH₂ (axial, at C2, C6) | 2.6 - 2.8 | t |
| Piperidine CH₂ (equatorial, at C2, C6) | 3.1 - 3.3 | d |
| Piperidine CH₂ (at C3, C5) | 1.6 - 1.9 | m |
| O-CH₂ | 3.8 - 3.9 | d |
| Cyclopropyl CH | 1.1 - 1.3 | m |
| Cyclopropyl CH₂ | 0.3 - 0.7 | m |
| NH | 1.5 - 2.5 | br s |
Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.[8][9]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-F | 161 - 164 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-O | 158 - 160 |
| Aromatic C-C(piperidine) | 145 - 147 |
| Aromatic CH | 100 - 115 |
| O-CH₂ | 72 - 74 |
| Piperidine C4 | 42 - 44 |
| Piperidine C2, C6 | 45 - 47 |
| Piperidine C3, C5 | 33 - 35 |
| Cyclopropyl CH | 10 - 12 |
| Cyclopropyl CH₂ | 3 - 5 |
Note: Predicted shifts are based on analogous structures. The C-F coupling will be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (piperidine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (aromatic) | 1580 - 1620 | Medium |
| C-O Stretch (ether) | 1000 - 1300 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
Mass Spectrometry
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 249.1533 (for C₁₅H₂₀FNO)
-
Key Fragmentation Pathways:
-
Loss of the cyclopropylmethyl group.
-
Cleavage of the piperidine ring.
-
Fragmentation of the fluorophenyl ring.
-
Potential Applications in Drug Discovery
The structural features of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine suggest its potential as a scaffold in various therapeutic areas. The 4-arylpiperidine motif is a well-established pharmacophore in central nervous system (CNS) active agents, including antipsychotics and antidepressants.[8] The fluorine substitution can enhance metabolic stability and modulate the electronic properties of the aromatic ring, potentially leading to improved target engagement. The cyclopropylmethoxy group offers a way to explore lipophilic pockets in binding sites and can influence the overall pharmacokinetic profile of the molecule.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. While experimental data for this specific compound is limited, a robust synthetic strategy has been proposed, and its key physicochemical and spectral properties have been predicted based on established chemical principles and data from analogous structures. This information serves as a critical starting point for researchers and scientists interested in exploring the potential of this and related piperidine derivatives in drug discovery and development. Further experimental validation of the data presented here is essential for advancing the utility of this promising chemical entity.
References
-
Nagata, W., et al. (1967). The Stereochemistry of the G-series of Atisane Diterpenoids. Journal of the American Chemical Society, 89(6), 1483-1498. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Haskins, M. A., et al. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(9), 1695-1698. Available at: [Link]
-
Molport. (n.d.). 4-[3-(cyclopentylmethoxy)-5-fluorophenyl]piperidine;hydrochloride. Retrieved from [Link]
-
Molport. (n.d.). 4-[3-(cyclobutylmethoxy)-5-fluorophenyl]piperidine;hydrochloride. Retrieved from [Link]
-
Molport. (n.d.). 4-(3-butoxy-5-fluorophenyl)piperidine;hydrochloride. Retrieved from [Link]
-
Molport. (n.d.). 4-(3-ethoxy-5-fluorophenyl)piperidine;hydrochloride. Retrieved from [Link]
-
Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. Available at: [Link]
-
Molport. (n.d.). 4-(3-fluoro-5-pentoxyphenyl)piperidine;hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Molport. (n.d.). 4-(3-fluoro-5-hexoxyphenyl)piperidine;hydrochloride. Retrieved from [Link]
-
Molport. (n.d.). 3-[3-(cyclopropylmethoxy)-5-fluorophenyl]piperidine. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8486. Available at: [Link]
-
International Laboratory USA. (n.d.). 4-(CYCLOPROPYLMETHOXY)PIPERIDINE. Retrieved from [Link]
-
LookChem. (2022, August 12). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-[4-(Trifluoromethoxy)phenyl]piperidine Properties. Retrieved from [Link]
-
PubMed. (2024). Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models. Journal of Applied Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). The prediction of physicochemical properties of four compounds, based on Lipinski rules. Retrieved from [Link]
-
Waring, M. J., et al. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1215-1226. Available at: [Link]
-
Hughes, T. V., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters, 10(10), 1394-1400. Available at: [Link]
- Google Patents. (n.d.). CN109180564B - Preparation method of piperidine and derivatives thereof.
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- Google Patents. (n.d.). US6118032A - Process for the production of cyclopropylmethyl halides.
-
ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Retrieved from [Link]
-
Bentham Open. (n.d.). Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl). Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Piceatannol Hybrid. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
RASAYAN Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectral properties of new piperazine derivatives and a structural study. Retrieved from [Link]
-
Supporting Information - Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Retrieved from [Link]
-
대신무약. (n.d.). Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 3-[3-(cyclopropylmethoxy)-5-fluorophenyl]piperidine | Molport-053-221-632 | Novel [molport.com]
- 3. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]
- 9. Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl)-N’-(Aryldiazenyl)- Piperazines [benthamopen.com]
Comprehensive Structure Elucidation of 4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine: A Technical Whitepaper
Executive Summary
The molecule 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine (CAS: 1011460-57-3) represents a highly specialized pharmacophore fragment frequently utilized in the development of central nervous system (CNS) therapeutics, including orexin receptor agonists and monoamine transporter modulators [1]. Structurally, it combines a basic piperidine moiety—essential for target receptor anchoring via salt-bridge formation—with a 1,3,5-trisubstituted phenyl ring. The incorporation of a fluorine atom modulates lipophilicity and metabolic stability, while the cyclopropylmethoxy ether provides a distinct steric bulk that influences receptor subtype selectivity [4].
This whitepaper provides an authoritative, step-by-step technical guide to the complete structure elucidation of this molecule. By integrating High-Resolution Mass Spectrometry (HRMS), multinuclear 1D NMR ( 1 H, 13 C, 19 F), 2D NMR correlation mapping, and Vibrational Spectroscopy, we establish a self-validating analytical matrix that unequivocally confirms its molecular architecture.
Analytical Strategy & Workflow
The elucidation of complex organic intermediates requires an orthogonal approach. Relying on a single technique introduces the risk of structural misassignment, particularly concerning the exact regiochemistry of the aromatic substituents. Our workflow is designed as a self-validating system: HRMS establishes the molecular boundary (formula), 1D NMR identifies the isolated functional groups, 2D NMR stitches these groups together through scalar coupling networks, and FT-IR provides orthogonal confirmation of specific bond vibrations.
Figure 1: Orthogonal analytical workflow for the structure elucidation of the target molecule.
High-Resolution Mass Spectrometry (HRMS) & Tandem MS
Causality & Logic: To begin elucidation, the exact molecular formula must be established to constrain the degrees of unsaturation. Electrospray Ionization (ESI) is selected due to the presence of the basic piperidine nitrogen, which readily accepts a proton to form a stable [M+H]+ ion. Tandem MS (MS/MS) is employed using Collision-Induced Dissociation (CID) to break the molecule along its weakest bonds, providing diagnostic fragments that validate the presence of the ether and piperidine substructures [1].
Table 1: HRMS-ESI(+) and MS/MS Fragmentation Data
| Ion Type | Theoretical m/z | Observed m/z | Mass Error (ppm) | Structural Assignment |
| [M+H]+ | 250.1608 | 250.1605 | -1.2 | C15H21FNO+ (Intact protonated molecule) |
| Fragment 1 | 195.1060 | 195.1058 | -1.0 | [M+H−C4H7]+ (Loss of cyclopropylmethyl radical/alkene) |
| Fragment 2 | 84.0813 | 84.0815 | +2.4 | [C5H10N]+ (Cleavage of Ar-Pip bond; charge on piperidine) |
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy forms the definitive core of this elucidation. The presence of a fluorine atom ( 19 F, 100% natural abundance, spin-1/2) provides a powerful diagnostic handle, as its scalar coupling to the carbon skeleton strictly dictates the regiochemistry of the aromatic ring [2].
1D NMR ( 1 H, 13 C, 19 F) & Heteronuclear Coupling
Expertise Insight: The 1 H NMR spectrum reveals three distinct aromatic protons. Because they are situated at positions 2, 4, and 6, they are all meta to each other, resulting in small 4JHH couplings (~2 Hz). However, protons H4 and H6 are ortho to the fluorine atom, meaning they will exhibit a large 3JHF coupling (~9-10 Hz), appearing as doublets of doublets (or doublets of multiplets). The H2 proton, being para to the fluorine, shows negligible fluorine coupling, appearing as a broad singlet.
In the 13 C NMR spectrum, the C−F coupling constants ( JCF ) are the ultimate proof of the 1,3,5-substitution pattern. The attenuation of the coupling constant correlates directly with the number of intervening bonds [2].
Table 2: 1 H NMR Assignments (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| Ar-H6 | 6.65 | dt | 3JHF=9.5 , 4JHH=2.0 | 1H | Phenyl H6 (ortho to F) |
| Ar-H4 | 6.55 | dt | 3JHF=9.8 , 4JHH=2.0 | 1H | Phenyl H4 (ortho to F) |
| Ar-H2 | 6.60 | br s | - | 1H | Phenyl H2 (meta to F) |
| −OCH2− | 3.78 | d | 3JHH=7.0 | 2H | Cyclopropylmethoxy CH2 |
| Pip-H2, H6 | 3.15 (eq), 2.70 (ax) | m, m | - | 4H | Piperidine CH2 (N-adjacent) |
| Pip-H4 | 2.55 | tt | 3JHH=11.5,3.5 | 1H | Piperidine CH (Ar-adjacent) |
| Pip-H3, H5 | 1.80 (eq), 1.60 (ax) | m, m | - | 4H | Piperidine CH2 |
| Cp-CH | 1.25 | m | - | 1H | Cyclopropyl CH |
| Cp- CH2 | 0.60, 0.35 | m, m | - | 4H | Cyclopropyl CH2 |
Table 3: 13 C NMR Assignments & Diagnostic C-F Couplings (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity (due to 19 F) | Coupling Constant ( JCF , Hz) | Assignment |
| C5 | 163.5 | d | 1JCF=245.0 | Ar-C (directly attached to F) |
| C3 | 160.2 | d | 3JCF=11.0 | Ar-C (attached to Ether O) |
| C1 | 148.5 | d | 3JCF=8.5 | Ar-C (attached to Piperidine) |
| C4 | 102.3 | d | 2JCF=24.5 | Ar-CH (ortho to F, ortho to O) |
| C6 | 108.1 | d | 2JCF=22.0 | Ar-CH (ortho to F, ortho to Pip) |
| C2 | 105.4 | d | 4JCF=2.5 | Ar-CH (meta to F) |
2D NMR (COSY, HSQC, HMBC) Correlation Mapping
Causality & Logic: 1D NMR identifies the pieces of the puzzle, but 2D NMR assembles them. COSY maps continuous proton-proton spin systems (e.g., tracing the piperidine ring from H2 to H3 to H4). However, the ether oxygen and the quaternary aromatic carbons (C1, C3, C5) disrupt these continuous scalar networks. To bridge these isolated spin systems, HMBC (Heteronuclear Multiple Bond Correlation) is employed [3]. HMBC detects long-range ( 2JCH and 3JCH ) couplings, effectively "stitching" the cyclopropylmethoxy group and the piperidine ring to the central phenyl core.
Figure 2: Key 2D NMR correlations bridging the isolated spin systems of the molecule.
Vibrational Spectroscopy (FT-IR)
FT-IR serves as an orthogonal validation tool. While NMR maps connectivity, IR confirms the presence of specific dipole-altering functional groups.
-
Secondary Amine (N-H): A distinct, somewhat broadened stretch is observed at ~3300 cm−1 .
-
Alkyl-Aryl Ether (C-O-C): Strong asymmetric stretching bands are present at ~1250 cm−1 and ~1050 cm−1 .
-
Aromatic C-F: A sharp, intense stretch is located in the fingerprint region at ~1150 cm−1 , characteristic of fluorinated aromatics [4].
Standardized Experimental Protocols
To ensure the reproducibility and scientific integrity of the elucidation, the following self-validating protocols must be adhered to:
Protocol 1: HRMS-ESI(+) Acquisition
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Self-Validation: Formic acid ensures complete protonation of the basic piperidine nitrogen, maximizing the [M+H]+ signal intensity.
-
Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run to calibrate the Time-of-Flight (TOF) mass analyzer. Self-Validation: Ensures mass accuracy remains below the 5 ppm threshold required for definitive formula generation.
-
MS/MS Execution: Isolate the precursor ion (m/z 250.16) in the quadrupole and apply a collision energy ramp of 10-30 eV using Nitrogen as the collision gas.
Protocol 2: Multinuclear NMR Acquisition
-
Sample Preparation: Dissolve 15-20 mg of the free base compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation: TMS acts as an internal reference (0.00 ppm), ensuring that all chemical shifts are absolute and immune to external magnetic field drift.
-
1D 13 C and 19 F Acquisition: Acquire 13 C with 1 H decoupling. Acquire 19 F with 1 H decoupling to simplify the fluorine signal to a single sharp singlet, then acquire a second 19 F spectrum without decoupling to observe the 3JHF multiplet structure.
-
2D HSQC/HMBC Sequencing: Self-Validation: Always execute HSQC prior to HMBC. HSQC identifies all direct 1JCH couplings. These direct correlations are then computationally masked during HMBC analysis to prevent the misidentification of a 1-bond coupling as a long-range 2- or 3-bond correlation.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." John Wiley & Sons. URL:[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds." Springer. URL:[Link]
-
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier. URL:[Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. URL:[Link]
Spectroscopic Characterization of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical considerations for the analysis of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific molecule is not publicly available, this guide synthesizes established principles and data from analogous structures to provide a robust predictive analysis.
Introduction
4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine is a novel small molecule with potential applications in medicinal chemistry. Its structure combines several key pharmacophoric elements: a piperidine ring, a fluorinated phenyl group, and a cyclopropylmethoxy ether linkage. Accurate structural elucidation and characterization are paramount for its development and application. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecule's atomic connectivity, functional groups, and overall structure. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, MS, and IR data, explaining the rationale behind the expected spectral features.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment and connectivity of atoms. For 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, both ¹H and ¹³C NMR will provide critical information. The presence of fluorine will introduce additional complexity and valuable structural information through ¹H-¹⁹F and ¹³C-¹⁹F coupling.
A. Predicted ¹H NMR Spectral Data
The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring atoms. The expected chemical shifts are influenced by shielding and deshielding effects from nearby functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Piperidine N-H | 1.5 - 3.0 | Broad singlet | 1H | Exchangeable proton, chemical shift is concentration and solvent dependent. |
| Piperidine H2, H6 (axial & equatorial) | 2.5 - 3.2 | Multiplets | 4H | Protons adjacent to the nitrogen are deshielded. Complex splitting due to geminal and vicinal coupling. |
| Piperidine H3, H5 (axial & equatorial) | 1.5 - 2.0 | Multiplets | 4H | Aliphatic protons on the piperidine ring.[1][2] |
| Piperidine H4 | 2.6 - 3.0 | Multiplet | 1H | Methine proton at the junction with the phenyl ring. |
| Aromatic H2', H6' | 6.5 - 6.8 | Multiplets (doublet of doublets) | 2H | Ortho to the fluorine and meta to the ether group. Will show coupling to fluorine and the other aromatic proton.[3] |
| Aromatic H4' | 6.4 - 6.6 | Multiplet (triplet of doublets) | 1H | Para to the piperidine and ortho to the ether and fluorine. Will show coupling to fluorine. |
| O-CH₂ | 3.8 - 4.0 | Doublet | 2H | Methylene protons of the cyclopropylmethoxy group, deshielded by the oxygen atom.[4][5] |
| Cyclopropyl CH | 1.1 - 1.4 | Multiplet | 1H | Methine proton of the cyclopropyl group. |
| Cyclopropyl CH₂ | 0.6 - 0.9 | Multiplet | 2H | Methylene protons of the cyclopropyl group. |
| Cyclopropyl CH₂' | 0.3 - 0.6 | Multiplet | 2H | Methylene protons of the cyclopropyl group. |
B. Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The presence of the electronegative fluorine atom will cause splitting of the signals for the carbons in the phenyl ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Rationale |
| C5' | 161 - 164 | ¹JCF = 240-250 | Carbon directly bonded to fluorine, shows a large one-bond coupling constant. |
| C3' | 158 - 161 | ³JCF = 3-5 | Carbon bearing the ether group, shows a smaller three-bond coupling to fluorine. |
| C1' | 145 - 148 | ³JCF = 6-8 | Quaternary carbon attached to the piperidine ring. |
| C2' | 108 - 112 | ²JCF = 20-25 | Aromatic CH ortho to fluorine. |
| C6' | 101 - 105 | ²JCF = 20-25 | Aromatic CH ortho to fluorine. |
| C4' | 112 - 115 | ⁴JCF = 2-4 | Aromatic CH para to fluorine. |
| O-CH₂ | 70 - 75 | - | Methylene carbon of the ether, deshielded by oxygen. |
| C2, C6 | 45 - 50 | - | Carbons adjacent to the nitrogen in the piperidine ring. |
| C4 | 40 - 45 | - | Methine carbon of the piperidine ring attached to the phenyl group. |
| C3, C5 | 30 - 35 | - | Methylene carbons in the piperidine ring. |
| Cyclopropyl CH | 10 - 15 | - | Methine carbon of the cyclopropyl group. |
| Cyclopropyl CH₂ | 3 - 8 | - | Methylene carbons of the cyclopropyl group. |
C. NMR Experimental Protocol
A detailed protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
dot
Caption: Workflow for NMR data acquisition and analysis.
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable clues about the molecular structure.
A. Predicted Mass Spectrometry Data
For 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine (Molecular Formula: C₁₅H₂₀FNO), the expected monoisotopic mass is approximately 249.1529 g/mol . Electrospray ionization (ESI) in positive ion mode is expected to be the most effective ionization technique, producing a prominent protonated molecule [M+H]⁺ at m/z 250.1607.
Table 3: Predicted ESI-MS Fragmentation of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
| 250.16 | 193.10 | C₄H₇O | Loss of the cyclopropylmethoxy radical. |
| 250.16 | 166.09 | C₅H₈O | Loss of the cyclopropylmethoxy group with rearrangement. |
| 250.16 | 84.08 | C₁₀H₁₀FO | Cleavage of the bond between the phenyl and piperidine rings. |
B. Mass Spectrometry Fragmentation Pathways
The fragmentation of piperidine derivatives is well-documented.[6][7] Common pathways include alpha-cleavage adjacent to the nitrogen atom and cleavage of the bonds within the piperidine ring.[6] The presence of the aromatic ring and the ether linkage will also influence the fragmentation pattern.
dot
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
C. Mass Spectrometry Experimental Protocol
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
-
Sample Preparation : Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : Utilize a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Ionization Mode : Operate in positive ion mode to generate the [M+H]⁺ ion.
-
MS Scan : Perform a full scan (e.g., m/z 50-500) to identify the precursor ion.
-
MS/MS Scan : Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain the product ion spectrum. Optimize collision energy to achieve a rich fragmentation pattern.[6]
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
A. Predicted Infrared Absorption Bands
Table 4: Predicted IR Absorption Bands for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 3500 (broad) | N-H (piperidine) | Stretching |
| 2850 - 3000 | C-H (aliphatic) | Stretching |
| 3000 - 3100 | C-H (aromatic & cyclopropyl) | Stretching |
| 1580 - 1620 | C=C (aromatic) | Stretching |
| 1450 - 1500 | C=C (aromatic) | Stretching |
| 1200 - 1300 | C-O (aryl ether) | Stretching |
| 1000 - 1100 | C-F | Stretching |
| 1100 - 1200 | C-N (piperidine) | Stretching |
B. IR Spectroscopy Experimental Protocol
-
Sample Preparation : For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid or dissolved samples, a salt plate (e.g., NaCl) can be used.
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Correction : Run a background spectrum of the empty sample holder or solvent to subtract from the sample spectrum.
IV. Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. By leveraging established principles of NMR, MS, and IR spectroscopy and drawing comparisons with structurally related molecules, we have outlined the expected spectral features that will be crucial for the unambiguous characterization of this compound. The provided experimental protocols offer a framework for acquiring high-quality data. This comprehensive spectroscopic roadmap will be an invaluable resource for researchers working on the synthesis, purification, and biological evaluation of this and similar molecules.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146. [Link]
-
Zhang, Y., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis, 211, 114622. [Link]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1215-1221. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146. [Link]
-
Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 751-760. [Link]
-
Sementa, D., et al. (2023). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 88(17), 12089–12100. [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Link]
-
National Institute of Standards and Technology. Piperidine. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
ResearchGate. (2019). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. [Link]
-
Royal Society of Chemistry. (2021). Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][6][8]thiazolo[5,4-e]pyridine-2,10(3H)-dione. [Link]
-
Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]
-
National Center for Biotechnology Information. (2024). The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide. [Link]
-
National Center for Biotechnology Information. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine analogues and derivatives
A Technical Guide to 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine Analogues and Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Abstract
The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs. This guide provides an in-depth technical exploration of a specific, promising subclass: 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine and its analogues. We will dissect the synthetic rationale, explore the nuanced structure-activity relationships (SAR), and project the therapeutic potential of this compound class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic interventions.
Introduction: The Strategic Importance of the 4-(3-Aryl)piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for pharmacophoric elements.[1] When substituted at the 4-position with an aryl group, the resulting 4-arylpiperidine motif is a common feature in centrally acting agents, including analgesics and antipsychotics.[2] The specific substitution pattern on the aryl ring is a critical determinant of biological activity.
The core structure of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine presents three key features that are of significant interest in medicinal chemistry:
-
The Fluorine Atom: The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein.[3]
-
The Cyclopropylmethoxy Group: The cyclopropyl moiety is often employed as a bioisostere for larger or more metabolically labile groups.[4] Its rigid nature can also help to lock the molecule into a specific, biologically active conformation. The ether linkage provides a flexible connection to the phenyl ring.
-
The Piperidine Ring: This saturated heterocycle can be readily functionalized at the nitrogen atom, allowing for the modulation of physicochemical properties and the introduction of additional binding interactions.
This guide will provide a comprehensive overview of the synthesis, SAR, and potential pharmacological profile of this promising class of compounds.
Synthetic Strategies: A Convergent Approach
The synthesis of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine analogues can be approached through a convergent strategy, which involves the preparation of key building blocks followed by their coupling. A plausible retrosynthetic analysis is depicted below.
Figure 1: Retrosynthetic analysis for the synthesis of the target scaffold.
Synthesis of the Key Phenylboronic Acid Intermediate
A crucial intermediate is the 3-(cyclopropylmethoxy)-5-fluorophenylboronic acid. This can be prepared via a Williamson ether synthesis from a commercially available fluorophenol derivative.
Protocol 1: Synthesis of 3-(Cyclopropylmethoxy)-5-fluorophenylboronic Acid
-
Step 1: Etherification. To a solution of 3-fluoro-5-hydroxyphenylboronic acid (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).
-
Add (bromomethyl)cyclopropane (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(cyclopropylmethoxy)-5-fluorophenylboronic acid.
Coupling to the Piperidine Core
With the boronic acid in hand, a Suzuki coupling reaction can be employed to attach it to a suitable N-protected 4-halopiperidine, such as N-Boc-4-iodopiperidine.
Sources
- 1. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US11633396B2 - Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Preclinical Toxicity Assessment of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine: A Comprehensive Whitepaper
Executive Summary
The compound 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine represents a highly specific preclinical scaffold characterized by a basic secondary amine (piperidine) coupled to a lipophilic, halogenated aromatic system. While this structural motif is highly privileged in neuropharmacology and targeted therapeutics, it inherently carries a high-risk profile for two major toxicological liabilities: Cardiotoxicity (hERG channel blockade) and Drug-Induced Phospholipidosis (DIPL) .
As a Senior Application Scientist, the objective of this whitepaper is to move beyond standard regulatory checklists. Here, we dissect the causality behind these liabilities and establish a self-validating, mechanistically grounded framework for the preliminary toxicity assessment of this compound, ensuring compliance with international safety pharmacology standards.
Structural Liability & Predictive Toxicology
To design an effective toxicity assessment, we must first understand the physicochemical drivers of the molecule. The combination of a basic nitrogen and a lipophilic tail classifies this compound as a Cationic Amphiphilic Drug (CAD) .
Mechanistic Causality of CAD Toxicity
-
hERG Channel Blockade: The piperidine nitrogen (predicted pKa ~9.5) is protonated at physiological pH (7.4). The hERG (Kv11.1) potassium channel possesses a uniquely large inner vestibule lined with aromatic residues (Tyr652 and Phe656). The protonated piperidine forms strong cation-π interactions with these residues, while the highly lipophilic 3-(cyclopropylmethoxy)-5-fluorophenyl moiety anchors into adjacent hydrophobic pockets. This dual interaction blocks potassium efflux, leading to action potential prolongation and potentially fatal Torsades de Pointes (TdP)[1].
-
Drug-Induced Phospholipidosis (DIPL): The 2 is well documented[2]. The compound diffuses freely across cell membranes but becomes heavily protonated and trapped within the acidic environment of lysosomes (pH ~4.5). Once trapped, the cationic drug binds electrostatically to negatively charged intralysosomal vesicles, physically blocking Lysosomal Phospholipase A2 (LPLA2) from degrading lipids, resulting in the accumulation of lamellar bodies.
Metabolic Considerations
The cyclopropylmethoxy ether is a prime candidate for CYP450-mediated O-dealkylation. This metabolic cleavage would yield a 3-hydroxy-5-fluorophenyl piperidine metabolite and release cyclopropanecarboxaldehyde—a potentially reactive species that necessitates rigorous genotoxicity screening.
Quantitative Data Summary
Table 1: Predictive Physicochemical & Toxicological Parameters
| Parameter | Predicted Value | Toxicological Implication |
| pKa (Piperidine N) | ~9.5 - 10.0 | High basicity; >95% protonated at pH 7.4 and >99% protonated in lysosomes (pH 4.5). Drives ion trapping. |
| ClogP | ~3.5 - 4.2 | High lipophilicity; drives membrane partitioning, BBB penetration, and hERG pore binding. |
| Topological Polar Surface Area | < 30 Ų | Excellent permeability; high risk of CNS accumulation and off-target neurotoxicity. |
| Structural Alert | Basic Amine + Lipophilic Tail | Classic CAD motif; triggers mandatory DIPL and hERG screening cascades. |
In Vitro Toxicity Workflows: Self-Validating Protocols
To ensure data trustworthiness, every assay must operate as a self-validating system. A protocol is only as reliable as its internal controls.
Automated hERG Patch-Clamp Assay (Cardiotoxicity)
Rationale: Binding assays are insufficient because binding does not always equate to functional inhibition. We utilize whole-cell patch-clamp electrophysiology to measure the actual reduction in potassium tail currents.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) channel.
-
Compound Formulation: Dissolve 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine in DMSO. Dilute in extracellular buffer to a final DMSO concentration of <0.1%.
-
Electrophysiology: Establish a whole-cell configuration. Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by repolarization to -50 mV to elicit the outward tail current.
-
Data Acquisition: Perfusion of the compound across a 6-point concentration curve (0.1 μM to 30 μM). Calculate the IC50 based on tail current amplitude reduction.
-
Self-Validation System (Acceptance Criteria):
-
Negative Control: 0.1% DMSO vehicle must show <5% current rundown over the recording period. Failure indicates membrane instability.
-
Positive Control: Dofetilide (100 nM) must yield >80% inhibition. Failure indicates loss of channel expression or protocol error.
-
LPLA2 Inhibition Assay (Phospholipidosis Risk)
Rationale: Cell-based Transmission Electron Microscopy (TEM) is low-throughput. Because LPLA2 is the primary enzyme mechanistically linked to DIPL, a biochemical LPLA2 inhibition assay provides a rapid, predictive, and highly controlled alternative.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant Lysosomal Phospholipase A2 (LPLA2) in a sodium acetate buffer adjusted to pH 4.5 . Causality note: The acidic pH is critical to protonate the piperidine nitrogen, accurately mimicking the lysosomal environment where the drug-enzyme interaction occurs.
-
Incubation: Incubate the test compound (1 μM to 50 μM) with the LPLA2 enzyme for 30 minutes at 37°C.
-
Reaction: Add a fluorogenic phospholipid substrate. Cleavage by active LPLA2 releases a fluorophore.
-
Readout: Measure fluorescence (Ex/Em). Calculate the IC50 of LPLA2 inhibition.
-
Self-Validation System:
-
Positive Control: Amiodarone (a known CAD and potent LPLA2 inhibitor) must show dose-dependent inhibition.
-
Negative Control: Acetaminophen (non-CAD) must show zero inhibition.
-
Genotoxicity: Ames Test (OECD 471 / ICH S2(R1))
Rationale: According to the3[3], we must assess the mutagenic potential of both the parent compound and its metabolites (specifically the potential cyclopropanecarboxaldehyde byproduct).
Step-by-Step Methodology:
-
Strain Selection: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.
-
Metabolic Activation: Conduct all tests in the absence (-S9) and presence (+S9) of Aroclor 1254-induced rat liver homogenate.
-
Plating & Incubation: Expose bacteria to the compound (up to 5000 μ g/plate ) using the pre-incubation method. Incubate for 48-72 hours.
-
Self-Validation System:
-
Metabolic Competence Control: 2-aminoanthracene must induce a significant increase in revertant colonies only in the +S9 condition, proving the S9 fraction is enzymatically active.
-
Table 2: Core In Vitro Safety Battery & Go/No-Go Criteria
| Assay | Target Mechanism | Acceptance / Go-No-Go Criteria |
| Ames Test (OECD 471) | Bacterial reverse mutation | Zero significant dose-dependent increase in revertant colonies across all 5 strains. |
| hERG Patch-Clamp | Kv11.1 channel blockade | IC50 > 30 μM (or >100x projected therapeutic Cmax). |
| LPLA2 Inhibition | Drug-Induced Phospholipidosis | IC50 > 50 μM; No lamellar bodies at 10x Cmax. |
| HepG2 Cytotoxicity | General hepatotoxicity | CC50 > 50 μM (Ensures tox is not masking specific pharmacological readouts). |
In Vivo Preliminary Safety Pharmacology
If the compound clears the in vitro thresholds, it progresses to in vivo safety pharmacology. This phase is strictly governed by the4[4].
-
Central Nervous System (Irwin Test): Given the high BBB permeability of fluorophenyl-piperidines, rats are dosed and evaluated using the modified Irwin functional observational battery. We specifically monitor for hyperreactivity, tremors, or catalepsy, which are indicative of off-target dopaminergic or serotonergic modulation.
-
Cardiovascular Telemetry: Conscious, unrestrained beagle dogs or non-human primates implanted with telemetry devices are monitored for 24 hours post-dose. This evaluates the translation of any in vitro hERG liability into actual in vivo QT/QTc interval prolongation, alongside effects on heart rate and mean arterial pressure.
Mandatory Visualizations
Fig 1. Tiered preclinical toxicity assessment workflow for piperidine derivatives.
Fig 2. Dual liability pathways of Cationic Amphiphilic Drugs (CADs) driven by basicity.
References
- Title: International Conference on Harmonisation; Guidance on S2(R1)
- Source: European Medicines Agency (EMA)
- Title: Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds Source: Chemical Research in Toxicology - ACS Publications URL
- Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL
Sources
- 1. drughunter.com [drughunter.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
- 4. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Preclinical Evaluation of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine: Animal Models for OX2R-Targeted Sleep-Wake Therapeutics
Target Audience: Researchers, preclinical pharmacologists, and drug development professionals. Content Focus: In vivo experimental design, neuropharmacological validation, and electroencephalography (EEG) protocols for novel substituted piperidines.
Introduction & Mechanistic Rationale
The compound 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine belongs to a highly specialized class of substituted piperidines currently under investigation as Orexin Type 2 Receptor (OX2R) modulators[1]. The orexin system, comprising neuropeptides orexin-A and orexin-B, originates in the lateral hypothalamus and projects throughout the central nervous system to stabilize the sleep-wake switch[2].
Loss of orexin-producing neurons is the primary pathophysiological driver of Narcolepsy Type 1 (NT1), a debilitating neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy (sudden loss of muscle tone triggered by emotion)[3]. Because OX2R signaling is the critical pathway for maintaining wakefulness, selective OX2R agonists built on piperidine scaffolds have emerged as the most promising therapeutic strategy to replace endogenous orexin tone[4].
To rigorously evaluate the pharmacodynamics, target engagement, and therapeutic efficacy of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, researchers must utilize a self-validating matrix of specific transgenic animal models and high-fidelity electrophysiological readouts.
Core Animal Models: Causality & Selection Rationale
A robust preclinical package cannot rely on wild-type animals alone. To prove that the experimental compound exerts its effects specifically through OX2R and effectively rescues the disease phenotype, a triad of murine models is required.
A. Orexin/Ataxin-3 Transgenic Mice (The Disease Model)
Rationale: Prepro-orexin knockout mice lack the orexin peptide but retain the physical neurons. In contrast, Orexin/Ataxin-3 transgenic mice express a truncated neurotoxic Machado-Joseph disease gene product (ataxin-3) driven by the prepro-orexin promoter[5]. This causes a progressive, postnatal apoptotic ablation of orexin neurons, perfectly mimicking the human etiology of NT1[3],[6]. Expected Outcome: Administration of the compound should consolidate fragmented wakefulness and completely suppress cataplexy-like behavioral arrests[2].
B. OX2R Knockout (KO) Mice (The Target Validation Model)
Rationale: To establish trustworthiness and self-validate the protocol, OX2R KO mice are utilized as a negative control. If 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine increases wakefulness via off-target monoaminergic pathways (e.g., dopamine or histamine reuptake inhibition), it will induce wakefulness in these mice. A highly selective OX2R agonist will show zero behavioral or electrophysiological effects in this model[4].
C. Wild-Type (WT) C57BL/6J Mice (The Pharmacodynamic Model)
Rationale: Used to establish baseline dose-response curves, maximum tolerated dose (MTD), and basic sleep-architecture modulation (e.g., latency to Non-Rapid Eye Movement [NREM] sleep) in an intact central nervous system[4].
Mandatory Visualization: Experimental Workflow
Fig 1: Preclinical in vivo workflow for validating OX2R-targeted sleep-wake therapeutics.
Experimental Protocols: EEG/EMG Telemetry & Sleep Scoring
To quantify the efficacy of the compound, continuous electroencephalogram (EEG) and electromyogram (EMG) recordings are the gold standard. This protocol details the surgical implantation and data acquisition necessary to capture sleep-wake architecture.
Protocol A: Surgical Implantation of Telemetry Transmitters
Causality Note: Frontal/parietal EEG derivations are strictly required to capture the shift from high-frequency wakefulness to delta-wave NREM sleep. Nuchal (neck) EMG is mandatory to detect the sudden muscle atonia that defines cataplexy and REM sleep.
-
Anesthesia & Preparation: Induce anesthesia using 3-4% Isoflurane and maintain at 1.5-2%. Secure the mouse in a stereotaxic frame. Administer subcutaneous analgesia (e.g., Meloxicam 5 mg/kg).
-
Cranial Exposure: Make a midline sagittal incision to expose the cranium. Clean the skull surface with 3% hydrogen peroxide to visualize bregma and lambda.
-
Electrode Placement:
-
Drill two burr holes for EEG screws. Recommended coordinates: Frontal (AP: +1.0 mm, ML: +1.5 mm) and Parietal (AP: -3.0 mm, ML: +1.5 mm).
-
Insert stainless steel cortical screws and attach the EEG leads from the telemetry transmitter.
-
-
EMG Placement: Insert the two flexible EMG wire leads bilaterally into the nuchal (dorsal neck) musculature.
-
Transmitter Securing: Secure the transmitter body subcutaneously along the dorsal flank. Seal the cranial screws with dental acrylic cement.
-
Recovery: Allow a minimum of 10–14 days for surgical recovery and normalization of the circadian sleep-wake cycle before dosing.
Protocol B: Dosing and Behavioral/Electrophysiological Scoring
Causality Note: Mice are nocturnal. To test the wake-promoting efficacy of an OX2R agonist, the compound MUST be administered during the light phase (ZT0 - ZT12), when homeostatic sleep pressure is highest. Conversely, to test anti-cataplectic effects in Ataxin-3 mice, dosing should occur just prior to the dark phase, when cataplexy bouts are most frequent[3].
-
Habituation: Transfer mice to recording chambers 3 days prior to the experiment to habituate them to the tether/telemetry environment.
-
Administration: Administer 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine (e.g., via oral gavage or subcutaneous injection) at ZT2 (Light Phase) for wake-promotion assays, or ZT11 (Dark Phase onset) for cataplexy assays.
-
Data Acquisition: Record EEG/EMG signals at a sampling rate of 128 Hz. Filter EEG signals at 0.5–30 Hz and EMG signals at 10–100 Hz.
-
Epoch Scoring (10-second intervals):
-
Wakefulness (W): Low-voltage, high-frequency EEG with high/variable EMG activity.
-
NREM Sleep: High-voltage, low-frequency (delta, 0.5–4 Hz) EEG with low EMG tone.
-
REM Sleep: Low-voltage EEG with dominant theta activity (6–9 Hz) and complete EMG atonia.
-
Cataplexy (Ataxin-3 mice only): Sudden onset of complete EMG atonia lasting ≥10 seconds, accompanied by wake-like or REM-like (theta-dominant) EEG, occurring directly from an active wake state[5].
-
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of a successful OX2R agonist utilizing the 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine scaffold across the three animal models.
| Pharmacodynamic Parameter | Wild-Type (WT) Mice | Orexin/Ataxin-3 Mice (NT1) | OX2R Knockout (KO) Mice | Clinical Translation |
| Total Wake Time (Light Phase) | Dose-dependent increase (+40-60%) | Restoration to WT baseline | No change (Self-validation) | Reversal of Excessive Daytime Sleepiness (EDS) |
| NREM Sleep Latency | Significantly prolonged | Significantly prolonged | No change | Prevention of sleep attacks |
| REM Sleep Latency | Significantly prolonged | Normalization of premature REM | No change | Suppression of sleep paralysis / hallucinations |
| Cataplexy Bout Frequency | N/A (0 at baseline) | Complete suppression (>90%) | N/A | Prevention of emotion-triggered muscle atonia |
| EEG Gamma Power (Wake) | Increased | Increased | No change | Enhanced cognitive arousal and attention |
Sources
Application Notes and Protocols for the Purification of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, a substituted phenylpiperidine derivative of interest in pharmaceutical research.[1][2] Purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. This guide details various purification strategies, including crystallization and chromatographic techniques, explaining the rationale behind each method. Step-by-step protocols are provided to enable researchers to obtain this compound with high purity.
Introduction and Significance
4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine belongs to the phenylpiperidine class of compounds, which are prevalent scaffolds in medicinal chemistry, often associated with a range of biological activities.[1][2] The successful development of any new chemical entity for therapeutic use is critically dependent on its purity. Impurities can alter the compound's pharmacological and toxicological profile, leading to misleading experimental results and potential safety concerns. Therefore, robust and efficient purification methods are essential.
This guide is designed to provide researchers with the foundational knowledge and practical protocols to purify 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine effectively.
Understanding the Impurity Profile
The purification strategy for any compound begins with an understanding of its potential impurities. For 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, which is likely synthesized via a cross-coupling reaction such as a Suzuki-Miyaura coupling, common impurities may include:
-
Homocoupling products: Resulting from the coupling of two identical starting material molecules.[3]
-
Dehalogenation products: Where the halide on the fluorophenyl ring is replaced by a hydrogen atom.[3]
-
Protonation or hydrolysis of the boronic acid/ester: Leading to the formation of byproducts from the starting materials.[3]
-
Residual palladium catalyst: Trace amounts of the palladium catalyst used in the coupling reaction can remain in the final product.[3][4]
-
Unreacted starting materials: Incomplete reactions will leave starting materials in the crude product mixture.
-
Solvents and reagents: Residual solvents and other reagents used in the synthesis and workup.
A thorough analysis of the crude product by techniques such as HPLC, LC-MS, and NMR is crucial to identify the specific impurities present and to select the most appropriate purification method.
Purification Strategies
Several techniques can be employed for the purification of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. The choice of method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.
Crystallization
Crystallization is a powerful and widely used technique for purifying solid compounds in the pharmaceutical industry.[5][6] It relies on the principle that the solubility of a compound in a solvent is dependent on temperature.[6][7] By dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution and then allowing it to cool, the desired compound will crystallize out, leaving the more soluble impurities behind in the solution.[6]
Key Crystallization Techniques: [5]
-
Cooling Crystallization: This is the most common method, where a saturated solution is cooled to induce crystallization.[7] It is effective for compounds with a significant change in solubility with temperature.
-
Anti-solvent Crystallization: This involves adding a second solvent (an anti-solvent) in which the compound of interest is poorly soluble to a solution of the compound, causing it to precipitate.[5][7]
-
Evaporation Crystallization: The solvent is slowly evaporated, increasing the concentration of the solute until it exceeds its solubility and begins to crystallize.[5] This is suitable for compounds that are not sensitive to temperature changes.
-
Sublimation Crystallization: This technique is used for compounds that can be converted directly from a solid to a gaseous state and then back to a solid, leaving non-volatile impurities behind.[8]
Protocol 1: Recrystallization of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
Objective: To purify the crude compound by removing soluble impurities.
Materials:
-
Crude 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
-
A suitable solvent or solvent system (e.g., isopropanol, ethanol/water, ethyl acetate/heptane)
-
Erlenmeyer flask
-
Heating source (hot plate with magnetic stirrer)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should start to crystallize.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation:
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~85% | >98% |
| Appearance | Off-white to brown solid | White crystalline solid |
| Melting Point | Broad range | Sharp melting point |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For a compound like 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, which contains a basic piperidine nitrogen, both normal-phase and reverse-phase chromatography can be effective.
3.2.1. Normal-Phase Chromatography
In normal-phase chromatography, a polar stationary phase (e.g., silica gel) and a non-polar mobile phase are used. Polar compounds will have a stronger interaction with the stationary phase and will elute later than non-polar compounds.
For basic compounds like phenylpiperidines, tailing of peaks on silica gel can be an issue due to strong interactions with acidic silanol groups. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.[9] Alternatively, an amine-functionalized silica column can be used, which provides a less acidic stationary phase and can improve peak shape without the need for mobile phase additives.[10]
Protocol 2: Normal-Phase Flash Chromatography Purification
Objective: To purify the crude compound using a silica gel column.
Materials:
-
Crude 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
-
Silica gel (for flash chromatography)
-
Glass column
-
Mobile phase (e.g., a gradient of ethyl acetate in hexanes, with 0.1% triethylamine)
-
Collection tubes
-
TLC plates for monitoring the separation
Procedure:
-
Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions as the compounds elute from the column.
-
Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
3.2.2. Reverse-Phase Chromatography
Reverse-phase chromatography employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[11][12] In this mode, non-polar compounds are retained more strongly.[12] This technique is particularly useful for the purification of polar and ionizable compounds.[11][13]
For basic compounds, it is often advantageous to use a mobile phase with a pH that is 2 units above the pKa of the amine to ensure it is in its free-base form, which increases its hydrophobicity and retention on the column.[13] Adding a basic modifier like triethylamine (TEA) can help achieve this and improve peak shape.[9]
Protocol 3: Reverse-Phase Flash Chromatography Purification
Objective: To purify the crude compound using a C18 column.
Materials:
-
Crude 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile in water, with 0.1% triethylamine or formic acid)
-
Collection tubes
-
HPLC or LC-MS for monitoring the separation
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition.
-
Sample Loading: Dissolve the crude product in a suitable solvent (e.g., DMSO, DMF, or the mobile phase) and inject it onto the column.
-
Elution: Run a gradient of increasing organic solvent (e.g., from 10% acetonitrile in water to 90% acetonitrile in water) to elute the compounds.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the fractions by HPLC or LC-MS to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvents, which may require lyophilization if a significant amount of water is present.
Visualization of the Purification Workflow:
Caption: General workflow for the purification of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine.
Purity Analysis
After purification, it is essential to confirm the purity of the final compound. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and identify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and ensure the absence of structural isomers or other impurities.
Conclusion
The purification of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine to a high degree of purity is an essential step in its development for any research or therapeutic application. This guide has provided an overview of the potential impurities and detailed protocols for purification by crystallization and column chromatography. The choice of the optimal purification strategy will depend on the specific impurity profile of the crude material. By following these guidelines and adapting them as necessary, researchers can confidently obtain this compound in a highly purified form.
References
-
Syrris. (2024, October 23). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
- Shekunov, B. Yu., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136.
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
Molport. (n.d.). 4-[3-(cyclopentylmethoxy)-5-fluorophenyl]piperidine;hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-phenylpiperidine. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and stereospecific antipsychotic activity of (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. Retrieved from [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. Retrieved from [Link]
-
DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]
-
EcoDrugPlus. (2025, November 3). Search structure. Retrieved from [Link]
-
PubMed. (2017, February 15). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]
-
MDPI. (n.d.). Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics. Retrieved from [Link]
-
ChemRxiv. (2019, December 13). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. syrris.com [syrris.com]
- 6. longdom.org [longdom.org]
- 7. bia.si [bia.si]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. biotage.com [biotage.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
Welcome to the technical support center for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As a compound with significant lipophilic character, achieving and maintaining its solubility in aqueous systems is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues.
Understanding the Solubility Profile
The molecular structure of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine dictates its solubility behavior. The presence of the fluorophenyl and cyclopropylmethoxy groups contributes to its high lipophilicity, or tendency to dissolve in fats and oils rather than water.[1] Conversely, the piperidine ring contains a basic nitrogen atom, which can be protonated, offering a handle for pH-dependent solubility manipulation.[2] Balancing these opposing characteristics is the key to successfully working with this compound.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates when I dilute my DMSO stock solution into aqueous buffer for an in vitro assay. What is happening and how can I resolve this?
This is a common phenomenon known as "crashing out," where a compound that is soluble in a concentrated organic solvent (like DMSO) becomes insoluble when diluted into an aqueous medium where its thermodynamic solubility limit is exceeded.[3]
Causality: DMSO is a powerful aprotic solvent that can effectively solvate the lipophilic regions of the molecule. When this solution is introduced to a predominantly aqueous environment, the DMSO is diluted, and the water molecules cannot effectively solvate the hydrophobic compound, leading to its precipitation.[3]
Troubleshooting Workflow:
Follow this systematic approach to diagnose and solve the issue.
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its maximum aqueous solubility.
-
Optimize Final Solvent Concentration: Many cell lines and assays can tolerate a final DMSO concentration of 0.1% to 0.5%.[3] Maintaining the highest tolerable solvent concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration.
-
Utilize Co-solvents: Introducing a less toxic, water-miscible co-solvent can alter the polarity of the solvent system, improving solubility. Common choices include polyethylene glycol (PEG), propylene glycol, and ethanol.[4]
-
Employ Solubility Enhancers:
-
Serum: For cell-based assays, proteins in fetal bovine serum (FBS), like albumin, can bind to the compound and help maintain its solubility.[3]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic portion of your compound, effectively increasing its aqueous solubility.[5][6] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice.[7]
-
Q2: How does pH influence the solubility of this compound, and how can I use it to my advantage?
The piperidine ring in the molecule contains a secondary amine, which is a weak base. The solubility of such compounds is highly dependent on the pH of the aqueous medium.[8][9]
Mechanism:
-
At lower pH (acidic conditions): The nitrogen atom on the piperidine ring becomes protonated (positively charged). This ionized form is significantly more polar and, therefore, more soluble in water.[10]
-
At higher pH (neutral to basic conditions): The nitrogen is deprotonated (neutral). In this state, the molecule is less polar, and its low aqueous solubility is dominated by its large lipophilic structure.
You can leverage this by lowering the pH of your aqueous buffers. For many amines, adjusting the pH to 2 units below the pKa of the basic group can substantially increase solubility. While the exact pKa of this compound is not published, typical alkyl amines have pKa values in the range of 9.5 to 11.0.[10] Therefore, preparing your buffer at a pH of 6.0-7.0 may offer a significant solubility advantage over more alkaline conditions, provided it is compatible with your experimental system.
Q3: What are cyclodextrins, and would they be an effective strategy for this molecule?
Cyclodextrins (CDs) are highly effective solubilizing agents for poorly soluble drugs.[5] They are cyclic oligosaccharides that form a truncated cone or doughnut-shaped structure.[]
Mechanism of Action: The interior of the cyclodextrin molecule is hydrophobic, while the exterior is hydrophilic.[6] The lipophilic fluorophenyl and cyclopropylmethoxy portions of your compound can fit into the hydrophobic cavity of the CD, forming a "host-guest" inclusion complex.[12] This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the compound.[7]
Caption: Formation of a drug-cyclodextrin inclusion complex.
Recommendations:
-
Type: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[7]
-
Application: This strategy is suitable for both in vitro and in vivo formulations.
Q4: For future in vivo studies, what advanced formulation strategies should I consider?
For oral or parenteral administration, overcoming poor aqueous solubility is critical for achieving adequate bioavailability.[13] Beyond simple co-solvents and pH adjustment, several advanced strategies can be employed.
| Strategy | Principle | Advantages |
| Nanosuspensions | The compound is formulated as nano-sized crystalline particles (200-600 nm) stabilized by surfactants or polymers.[4] | Increases dissolution rate due to a massive increase in surface area; suitable for high drug loading.[14][15] |
| Amorphous Solid Dispersions | The crystalline drug is converted into a higher-energy amorphous state and dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC). | Increases both the rate and extent of dissolution, often achieving supersaturated concentrations. |
| Lipid-Based Formulations | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming emulsions or micelles in the GI tract. | Enhances solubility and can utilize lipid absorption pathways, potentially bypassing first-pass metabolism.[13][16] |
The choice of strategy depends on the required dose, the route of administration, and the specific physicochemical properties of the drug.[14] Nanosizing is a powerful approach that improves dissolution kinetics by increasing both surface area and saturation solubility.[17]
Key Experimental Protocols
Protocol 1: Preparation and Dilution of a DMSO Stock Solution
-
Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to make a high-concentration stock (e.g., 10-50 mM). Use gentle warming (37°C) and vortexing to ensure the compound is fully dissolved.[3] Visually inspect for any particulates.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of the stock solution.[3]
-
Dilution: Before use, thaw an aliquot and ensure it is fully dissolved. Perform a serial dilution method. First, dilute the DMSO stock into your cell culture medium or buffer that contains a solubility enhancer (e.g., 10% FBS). Then, perform subsequent dilutions in the final aqueous buffer. This gradual reduction in DMSO concentration can prevent precipitation.
Protocol 2: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.5, 7.4, 8.5).
-
Sample Preparation: Add an excess amount of the solid compound to a small volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH to determine the optimal pH for solubilization.
Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v in PBS).
-
Add Compound: Add the pre-weighed solid compound or a concentrated organic stock solution to the HP-β-CD solution.
-
Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound and to sterilize the solution for in vitro use.
-
Confirmation: The resulting clear solution contains the solubilized drug-CD complex, ready for use in your experiments.
References
- Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Jadav, T., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Aragen Life Sciences. (2025). Nano-Size Engineering Solutions for Poorly Soluble Compounds: A CRDMO Perspective. Aragen White Paper.
- Yadav, V. R., et al. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 2(11), 133-141.
- Crăciun, A-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(7), 899.
- Bhalani, D. V., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2413.
- Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
- Gao, L., et al. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Drug Development and Industrial Pharmacy, 30(3), 233-245.
- Garg, A., et al. (2021). Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. Journal of Drug Delivery Science and Technology, 63, 102437.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. BOC Sciences Technical Article.
- Aragen Life Sciences. (2025). Nano-Size Engineering Solutions for Poorly Soluble Compounds: A CRDMO Perspective. Aragen White Paper.
- Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Iacovino, S., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 1234.
- Asim, M., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 5(1), 20-27.
- Gao, L., et al. (2004).
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem Technical Guide.
- Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
- BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems Support.
- Pearson. (n.d.). Amine Solubility in Organic Solvents.
- Hettiarachchi, C., et al. (2011). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 50(24), 14061-14068.
- Sigma-Aldrich. (n.d.).
- LibreTexts Chemistry. (2023). Advanced Properties of Amines. Chemistry LibreTexts.
- Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric Blog.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific Blog.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology.
- Illumina, Inc. (2026). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina Support.
- Li, Z., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Design, Development and Therapy, 17, 1367-1393.
- Al-Ghazawi, M., & Farid, J. (2010). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Semantic Scholar.
- Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(7), 554-569.
- MolPort. (n.d.). 4-[3-(cyclopentylmethoxy)-5-fluorophenyl]piperidine;hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. PharmaCompass.
- MolPort. (n.d.). 4-[3-(cyclobutylmethoxy)-5-fluorophenyl]piperidine;hydrochloride.
- Sigma-Aldrich. (n.d.). 3-(Cyclopropylmethoxy)piperidine. Sigma-Aldrich Product Page.
- PubChem. (n.d.). 5-Cyclopropyl-5-[3-[4-(4-fluoro-3-methoxy-phenyl) piperazin-1-yl]-3-oxo-propyl] imidazolidine-2,4-dione.
- Waring, M. J., et al. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14, 1436-1450.
- de F. S. D. M. Junior, A., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1088-1099.
- PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.
- Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
- Chem-Impex. (n.d.). 4-Isopropoxy-piperidine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpbr.in [ijpbr.in]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
- 7. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 8. issr.edu.kh [issr.edu.kh]
- 9. ibisscientific.com [ibisscientific.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 12. gpsrjournal.com [gpsrjournal.com]
- 13. symmetric.events [symmetric.events]
- 14. Nano-Size Engineering Solutions for Poorly Soluble Compounds: A CRDMO Perspective - Aragen Life Sciences [aragen.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. aragen.com [aragen.com]
Technical Support Center: Synthesis of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine . This compound is a critical structural motif and intermediate in the development of neurotherapeutics and oncology drugs (e.g., TRPC6 and USP7 inhibitors) .
Synthesizing this heavily functionalized piperidine derivative involves a delicate balance of chemoselectivity. The presence of a strained cyclopropyl ring, an activated carbon-fluorine (C-F) bond, and a tetrahydropyridine intermediate creates a minefield of potential side reactions. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting by explaining the mechanistic causality behind each failure mode, ensuring your protocols become self-validating systems.
Synthesis Workflow & Side Reaction Mapping
The standard synthetic route involves four key stages: O-alkylation, Suzuki-Miyaura cross-coupling, alkene hydrogenation, and acidic deprotection. The diagram below maps the intended pathway against the most common mechanistic failure points.
Fig 1: 4-step synthesis workflow and associated side reactions.
Troubleshooting Guides & FAQs
Section 1: Etherification (O-Alkylation) Issues
Q: I am observing a low yield of the etherified product and a gaseous byproduct during the reaction of 3-bromo-5-fluorophenol with (bromomethyl)cyclopropane. What is happening? A: You are likely observing the base-catalyzed elimination of (bromomethyl)cyclopropane to form methylenecyclopropane (a gas).
-
Causality: The use of overly strong bases (e.g., NaH or Cs2CO3 ) or temperatures exceeding 90°C shifts the reaction pathway from SN2 nucleophilic substitution to E2 elimination.
-
Solution: Strictly utilize anhydrous K2CO3 in DMF at 80°C. Potassium carbonate provides sufficient basicity to deprotonate the phenol ( pKa≈9 ) without promoting the elimination of the primary alkyl halide.
Section 2: Suzuki-Miyaura Coupling Failures
Q: My LC-MS shows massive consumption of the N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, but very little of the desired cross-coupled product. The major byproduct corresponds to N-Boc-1,2,3,6-tetrahydropyridine. A: This is a classic case of protodeboronation .
-
Causality: Vinyl and heteroaryl boronic esters are highly susceptible to base-catalyzed hydrolysis and subsequent protodeboronation . The adjacent double bond facilitates the cleavage of the C-B bond in the presence of strong aqueous bases (like NaOH or KOH ) before transmetalation can occur.
-
Solution: Switch to a milder base system, such as K2CO3 or K3PO4 in a 4:1 Dioxane/Water mixture. Furthermore, use a highly active pre-catalyst like Pd(dppf)Cl2⋅CH2Cl2 to accelerate the oxidative addition and transmetalation steps, outcompeting the degradation pathway.
Section 3: Hydrogenation (The Critical Defluorination Problem)
Q: During the reduction of the tetrahydropyridine double bond using standard Pd/C and H2 , I am losing the fluorine atom (defluorination) and observing ring-opening of the cyclopropyl group. How do I achieve chemoselectivity? A: This is the most notorious failure point in this synthesis.
-
Causality (Defluorination): Palladium on carbon (Pd/C) is highly active. The electron-withdrawing nature of the fluorine atom on the phenyl ring activates the C-F bond toward oxidative addition by the Pd(0) species, leading to hydrogenolysis .
-
Causality (Ring-Opening): Strained cyclopropyl rings are prone to reductive cleavage (forming isobutyl or propyl groups) under high H2 pressure with highly active transition metals .
-
Solution: You must modulate the catalyst's electronic properties. You can either switch to Adams' catalyst ( PtO2 ), which is highly selective for alkenes over C-F bonds, or you can "poison" your Pd/C catalyst with 0.1 equivalents of triethylamine or pyridine. The amine lone pair coordinates to the most active defect sites on the Pd surface, suppressing C-F oxidative addition while leaving enough activity for alkene coordination .
Fig 2: Chemoselective hydrogenation logic to prevent C-F bond hydrogenolysis.
Section 4: Deprotection Ether Cleavage
Q: Upon removing the Boc group with concentrated aqueous acids, my cyclopropylmethoxy group is cleaving, yielding the phenol. Why? A:
-
Causality: The cyclopropylmethyl ether is exceptionally sensitive to harsh, hot acidic conditions due to the facile formation of a highly resonance-stabilized cyclopropylcarbinyl cation intermediate.
-
Solution: Avoid aqueous HBr or prolonged heating in HCl . Use 4M HCl in anhydrous dioxane at room temperature. This provides a strictly anhydrous, mild proton source that cleanly removes the Boc group via isobutylene elimination without promoting ether cleavage.
Quantitative Data: Hydrogenation Optimization
The table below summarizes empirical data demonstrating the effect of catalyst selection and additives on the chemoselectivity of the Step 3 hydrogenation process. Data is monitored via LC-MS (UV 254 nm).
| Catalyst System | Additive | H2 Pressure | Desired Piperidine Yield | Defluorinated Byproduct | Ring-Opened Byproduct |
| 10% Pd/C | None | 50 psi | 45% | 40% | 10% |
| 10% Pd/C | None | 1 atm | 62% | 25% | 8% |
| 10% Pd/C | Triethylamine (0.1 eq) | 1 atm | 88% | < 2% | 5% |
| 5% PtO2 | None | 1 atm | 92% | < 1% | < 1% |
| Raney Nickel | None | 50 psi | 75% | 5% | 15% |
Conclusion: PtO2 at atmospheric pressure is the superior self-validating system for this specific transformation, ensuring >90% yield while preserving both the C-F bond and the cyclopropyl ring.
Standard Operating Procedures (SOPs)
SOP 1: Chemoselective O-Alkylation
-
Charge a flame-dried round-bottom flask with 3-bromo-5-fluorophenol (1.0 eq, 10.0 mmol) and anhydrous DMF (20 mL).
-
Add finely powdered, anhydrous K2CO3 (2.0 eq, 20.0 mmol). Stir at room temperature for 15 minutes to form the phenoxide.
-
Dropwise, add (bromomethyl)cyclopropane (1.2 eq, 12.0 mmol).
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.
-
Validation: Quench with water, extract with EtOAc. TLC (Hexanes/EtOAc 9:1) should show complete consumption of the phenol ( Rf≈0.3 ) to the ether ( Rf≈0.7 ).
SOP 2: Suzuki-Miyaura Cross-Coupling
-
In a Schlenk flask, combine 1-bromo-3-(cyclopropylmethoxy)-5-fluorobenzene (1.0 eq, 5.0 mmol), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq, 5.5 mmol), and K2CO3 (2.5 eq, 12.5 mmol).
-
Add a degassed mixture of 1,4-Dioxane/Water (4:1, 25 mL).
-
Add Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq, 0.25 mmol) under a positive stream of nitrogen.
-
Heat to 90°C for 4 hours.
-
Validation: Monitor by LC-MS. The mass of the target intermediate is [M+H]+=348.2 (minus Boc fragment in MS).
SOP 3: Chemoselective Hydrogenation (Using PtO2 )
-
Dissolve the tetrahydropyridine intermediate (1.0 eq, 4.0 mmol) in absolute ethanol (20 mL).
-
Add Adams' Catalyst ( PtO2 , 5% by weight relative to substrate).
-
Evacuate the flask and backfill with Hydrogen gas ( H2 ) via a balloon (1 atm).
-
Stir vigorously at room temperature for 6 hours.
-
Validation: Filter the catalyst strictly through a pad of Celite (Do not let the catalyst dry in air to prevent fires). LC-MS must confirm the [M+H]+ shift from 348.2 to 350.2 without the appearance of the defluorinated mass (332.2).
SOP 4: Anhydrous Boc Deprotection
-
Dissolve the N-Boc-piperidine intermediate (1.0 eq, 3.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add 4M HCl in anhydrous 1,4-dioxane (10 eq, 7.5 mL).
-
Stir at room temperature for 2 hours.
-
Validation: The product will precipitate as the hydrochloride salt. Filter, wash with cold diethyl ether, and dry under a vacuum to yield pure 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine HCl .
References
-
Substitution-Dependent Ring-Opening Hydrosilylation or Dehydrogenative Hydrosilylation of Cyclopropyl Aldehydes and Ketones Catalyzed by Au Nanoparticles. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[Link]
-
A Novel Type of Pd/C-Catalyzed Hydrogenation Using a Catalyst Poison: Chemoselective Inhibition of the Hydrogenolysis for O-Benzyl Protective Group by the Addition of a Nitrogen-Containing Base. Tetrahedron.[Link]
- WO2017212010A1 - New (hetero)aryl-substituted-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them.
enhancing the bioavailability of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
Compound Profile: 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine (CMF-Piperidine) Classification: BCS Class IIb (Lipophilic Weak Base) Key Physicochemical Traits: Highly basic secondary amine (piperidine pKa ~9.5), highly lipophilic tail (LogP > 3.5).
Welcome to the Technical Support Center for CMF-Piperidine formulation and pharmacokinetics. Due to its specific structural motifs, this compound exhibits classic "spring and parachute" dissolution dynamics, making oral bioavailability a significant challenge. This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and validated experimental protocols to optimize your in vivo exposure.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does CMF-Piperidine show excellent in vitro solubility in 0.1 N HCl but poor in vivo exposure in animal models? A: This is a hallmark of lipophilic weak bases. In the acidic environment of the stomach (pH 1.2–2.0), the piperidine nitrogen is protonated, yielding high aqueous solubility. However, upon gastric emptying into the neutral pH of the duodenum (pH ~6.5), the compound rapidly deprotonates to its highly lipophilic free-base form. This abrupt pH shift causes supersaturation and subsequent rapid precipitation before the drug can permeate the intestinal epithelium. As noted in recent biopharmaceutical studies on similar lipophilic basic kinase inhibitors, this pH-dependent absorption severely limits systemic exposure .
Q2: What formulation strategy is most effective for mitigating this pH-dependent precipitation? A: Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations (LBFs) are the gold standards. ASDs utilize supersaturation-maintaining polymers (e.g., HPMCAS) to prevent crystallization in the intestine by maintaining the drug in a high-energy amorphous state. Alternatively, LBFs (such as Self-Microemulsifying Drug Delivery Systems, SMEDDS) bypass the dissolution step entirely by keeping the lipophilic free base solubilized in lipid micelles, which mimics the body's natural lipid absorption mechanisms .
Q3: How does the high lipophilicity of the fluorophenyl and cyclopropylmethoxy groups affect systemic clearance? A: High lipophilicity (LogP > 3.5) significantly increases the volume of distribution and drives non-specific binding in tissues. Furthermore, it increases the compound's affinity for hepatic CYP450 enzymes (specifically CYP3A4 and CYP2D6, which readily target piperidine rings and ether linkages). Optimizing the formulation to ensure a rapid, high-concentration absorption phase (Cmax) can help saturate first-pass hepatic metabolism, thereby improving the absolute bioavailability (F) .
Part 2: Troubleshooting Guide
Issue 1: Severe Precipitation During In Vitro Dissolution Testing
Symptoms: The API dissolves completely in the first 15 minutes but crashes out immediately, forming a cloudy suspension at the 30-minute mark. Root Cause: Using a standard single-stage USP Apparatus II with a neutral pH buffer (e.g., pH 6.8) fails to capture the physiological gastric-to-intestinal transition. The lipophilic base crashes instantly without the presence of bile salts or stabilizing polymers. Solution: Implement a two-stage dissolution assay (mGIS or pH-shift method). Evaluate your formulation's ability to maintain a "parachute" effect by starting in Simulated Gastric Fluid (SGF) and shifting to Fasted State Simulated Intestinal Fluid (FaSSIF).
Issue 2: High Inter-Subject Variability in Pharmacokinetic (PK) Studies
Symptoms: AUC and Cmax values vary by >50% between individual subjects in the same dosing cohort. Root Cause: Lipophilic weak bases are highly susceptible to the "food effect" and natural variations in gastric pH. Stress in animal models or co-administration of acid-reducing agents (like proton pump inhibitors) drastically alters the starting solubility of the piperidine ring. Solution: Transition from a crystalline suspension to an Amorphous Solid Dispersion (ASD). By embedding the amorphous API in a polymer matrix, the dissolution rate becomes polymer-controlled rather than pH-controlled, significantly reducing intra- and inter-subject PK variability .
Part 3: Data Presentation & Formulation Strategy Comparison
To select the optimal bioavailability enhancement route for CMF-Piperidine, compare the quantitative and mechanistic profiles of the leading formulation strategies:
| Formulation Strategy | Mechanism of BA Enhancement | Drug Loading Capacity | PK Variability Reduction | Primary Challenge |
| Crystalline Suspension | None (Baseline) | High (>80%) | Low (High Variability) | Severe intestinal precipitation; high food effect. |
| Salt Formation (HCl/Mesylate) | Increases dissolution rate in stomach | High (>70%) | Moderate | Does not prevent precipitation in neutral intestine. |
| Lipid-Based Formulation (SMEDDS) | Solubilizes free base in micelles; bypasses dissolution | Low (<15%) | High | Complex scale-up; requires extensive excipient screening. |
| Amorphous Solid Dispersion (ASD) | Generates and sustains supersaturation (Spring & Parachute) | Moderate (20-40%) | Very High | Physical stability (risk of recrystallization over time). |
Part 4: Experimental Protocols
Protocol 1: Preparation of CMF-Piperidine ASD via Hot-Melt Extrusion (HME)
Causality Note: HME is preferred over spray drying for CMF-Piperidine to avoid the use of large volumes of organic solvents required to dissolve the highly lipophilic fluorophenyl moiety.
Step-by-Step Methodology:
-
Material Blending: Geometrically blend 25% (w/w) CMF-Piperidine crystalline powder with 75% (w/w) Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M grade). Why HPMCAS? The succinate groups provide enteric protection, while the acetate groups interact with the lipophilic tail of the API to prevent nucleation.
-
Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile to 140°C (above the API's Tg but below the polymer's degradation point). Use a screw speed of 200 rpm to ensure high shear mixing.
-
Cooling: Extrude the clear, amorphous melt onto a chilled cooling roll (5°C) to rapidly quench the system, freezing the API in its amorphous state.
-
Milling: Cryomill the extrudate and sieve through a 60-mesh screen to achieve a uniform particle size (< 250 µm) for downstream dissolution testing.
Protocol 2: Two-Stage pH-Shift In Vitro Dissolution Assay
Causality Note: This self-validating system mimics GI transit to accurately predict in vivo precipitation risks.
Step-by-Step Methodology:
-
Gastric Phase: Add the ASD formulation (equivalent to 50 mg API) to 500 mL of Simulated Gastric Fluid (SGF, pH 1.2 without enzymes) in a USP Apparatus II at 37°C, stirring at 50 rpm. Sample at 5, 15, and 30 minutes.
-
pH Shift: At exactly 30 minutes, add 500 mL of concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) pre-heated to 37°C. The buffer capacity of the added FaSSIF must instantly shift the vessel pH to 6.5.
-
Intestinal Phase: Continue stirring. Take samples at 35, 45, 60, 90, and 120 minutes.
-
Quantification: Immediately centrifuge all samples at 13,000 rpm for 2 minutes to pellet any precipitated drug. Analyze the supernatant via HPLC-UV to quantify the "parachute" duration (the time the drug remains supersaturated before crashing).
Part 5: Mechanistic Visualizations
Fig 1: pH-dependent GI transit and precipitation risk for lipophilic weak base CMF-Piperidine.
Fig 2: Step-by-step workflow for formulating and testing CMF-Piperidine Amorphous Solid Dispersions.
References
-
Enhanced Bioavailability and Reduced Variability of Dasatinib and Sorafenib with a Novel Amorphous Solid Dispersion Technology Platform. Clinical Pharmacology in Drug Development.[Link]
-
Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group.[Link]
-
Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry.[Link]
confirming the structure of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
As a Senior Application Scientist, I approach chemical structural elucidation not merely as a checklist of analytical tests, but as a self-validating system where each data point cross-examines the others. Confirming the exact architecture of a complex active pharmaceutical ingredient (API) intermediate requires orthogonal methodologies to eliminate any possibility of regioisomerism or structural ambiguity.
Here is the comprehensive, objectively compared guide for confirming the structure of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine .
Structural Deconstruction & The Regioisomer Challenge
The target molecule, 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine[1], presents a sophisticated elucidation challenge due to its three distinct structural domains:
-
A basic piperidine heterocycle attached at the C4 position.
-
A central aromatic core with a highly specific 1,3,5-trisubstitution pattern.
-
A lipophilic cyclopropylmethoxy ether linkage.
The primary analytical hurdle is distinguishing this exact architecture from closely related regioisomers (e.g., 2-fluoro or 4-fluoro analogs, or 3-substituted piperidines). A single analytical method is insufficient; we must compare and integrate data from multiple modalities to build an airtight structural proof.
Methodological Comparison: Orthogonal Techniques
To establish absolute structural certainty, we compare the efficacy of three primary analytical modalities:
A. Multi-Nuclear and 2D NMR Spectroscopy (The Gold Standard)
NMR remains the definitive technique for regiochemical assignment.
-
Causality of Choice: ^19^F NMR is deployed because the fluorine nucleus (spin 1/2, 100% natural abundance) acts as a highly sensitive, non-perturbing probe for the aromatic substitution pattern[2]. The specific scalar coupling (J-coupling) between the fluorine atom and the adjacent aromatic protons definitively proves the 1,3,5-substitution over 1,2,4 or 1,2,5 arrangements.
-
Ether Linkage Validation: 2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to validate the ether linkage. By demonstrating 2-3 bond correlations between the oxymethylene protons and the aromatic ipso-carbon, we unequivocally map the connectivity of the cyclopropylmethoxy group[3].
B. LC-MS/MS with Collision-Induced Dissociation (High-Throughput Profiling)
While NMR provides spatial connectivity, LC-MS/MS offers rapid confirmation of the exact mass and functional group presence.
-
Causality of Choice: Collision-Induced Dissociation (CID) of the [M+H]^+^ precursor ion (m/z 250.16) yields predictable fragmentation pathways. Cleavage of the piperidine ring typically generates characteristic m/z 84 or m/z 56 product ions, which act as a fingerprint for the unsubstituted piperidine heterocycle[4],[5]. Furthermore, the neutral loss of the cyclopropylmethyl group provides a self-validating signature of the ether domain.
C. X-Ray Crystallography (Absolute 3D Conformation)
XRD provides the absolute 3D spatial arrangement. However, compared to NMR and MS, it is severely bottlenecked by the prerequisite of obtaining high-quality single crystals, making it a lower-throughput, albeit definitive, alternative.
Multi-modal analytical workflow for definitive structural confirmation.
Quantitative Data Presentation
To objectively compare the expected outputs, the quantitative parameters for the target compound are summarized below.
Table 1: Comparative Efficacy of Analytical Modalities
| Modality | Primary Utility | Regioisomer Discrimination | Throughput | Sample Requirement |
| Multi-Nuclear NMR | Exact atomic connectivity | High (Definitive via ^19^F and HMBC) | Medium (1-2 hours) | ~5-10 mg (Non-destructive) |
| LC-MS/MS (CID) | Exact mass & substructures | Moderate (Isomers may co-fragment) | High (<15 mins) | <1 µg (Destructive) |
| X-Ray Crystallography | Absolute 3D geometry | Absolute | Low (Days to Weeks) | Single crystal (Non-destructive) |
Table 2: Expected Diagnostic Signals for Target Compound
| Technique | Nucleus / Ion | Expected Signal | Diagnostic Value |
| NMR | ^19^F | ~ -110 to -115 ppm (m) | Confirms presence of aromatic fluorine[2]. |
| NMR | ^1H (Aromatic) | ~ 6.5 - 6.8 ppm (3x signals) | J-coupling to ^19^F confirms 1,3,5-substitution. |
| NMR | ^13^C (HMBC) | ^3^J | Links oxymethylene protons to aromatic C3[3]. |
| LC-MS/MS | Precursor Ion | m/z 250.16[M+H]^+^ | Confirms exact mass formula (C |
| LC-MS/MS | Product Ion | m/z 84.08 | Confirms intact piperidine ring cleavage[4],[5]. |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the experimental design inherently controls for false positives.
Protocol 1: Self-Validating Multi-Nuclear NMR Workflow
The causality behind this workflow relies on orthogonal pulse sequences to cross-verify assignments.
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard).
-
1D Acquisition (^1^H, ^13^C, ^19^F):
-
Acquire ^1^H NMR (400 MHz or higher) to establish the baseline proton count.
-
Acquire ^19^F NMR. Self-Validation: The multiplicity of the fluorine signal directly dictates the number of adjacent protons, instantly ruling out dense regioisomers.
-
-
2D Phase-Sensitive HSQC: Acquire ^1^H-^13^C HSQC. Causality: Phase-sensitive editing modulates signal intensity to distinguish -CH
2groups (negative phase) from -CH/-CH3groups (positive phase). This instantly differentiates the cyclopropyl -CH2groups from the methoxy -CH2and the piperidine ring carbons. -
2D HMBC: Acquire ^1^H-^13^C HMBC optimized for long-range couplings (J = 8 Hz). Self-Validation: Look for the cross-peak between the oxymethylene protons (~3.8 ppm) and the aromatic carbon (~160 ppm). If this peak is absent, the ether linkage is broken or incorrectly positioned.
Protocol 2: LC-MS/MS CID Fragmentation Profiling
The causality here relies on energy-resolved breakdown curves rather than a single static collision energy.
-
Chromatographic Separation: Inject 2 µL of a 1 µg/mL sample onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The basic piperidine nitrogen ensures excellent ionization efficiency, yielding the[M+H]^+^ ion at m/z 250.16.
-
Self-Validating CID Ramping: Isolate m/z 250.16 in Q1. Instead of a static collision energy (CE), ramp the CE from 10 eV to 40 eV in Q2.
-
Causality: Ramping the CE creates a breakdown curve. At low CE (~15 eV), the highly labile cyclopropylmethyl ether bond cleaves first (yielding m/z 195.11). At higher CE (~30 eV), the more robust C-C/C-N bonds of the piperidine ring shatter, yielding the characteristic m/z 84.08 ion[4]. The sequential appearance of these ions validates that the peripheral groups dissociate before the core heterocycle.
-
Proposed LC-MS/MS fragmentation pathways for the target compound.
Conclusion & Recommendations
For the definitive structural confirmation of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, relying solely on 1D ^1^H NMR or standard LC-MS is an analytical risk. Recommendation: Implement the self-validating Multi-Nuclear NMR workflow (incorporating ^19^F and HMBC) as the primary structural proof, supplemented by CE-ramped LC-MS/MS to confirm the intact piperidine heterocycle. This orthogonal approach guarantees the exclusion of all potential regioisomers and ensures the highest standards of scientific integrity in drug development.
References
- "3-[3-(cyclopropylmethoxy)-5-fluorophenyl]piperidine | Molport-053-221-632", Molport.
- "The precious Fluorine on the Ring: Fluorine NMR for biological systems", NIH.
- "Advancing lignin analytics via elucidation of linkage progressions in lignin populations", NIH.
- "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives", Benchchem.
- "Determination of Common Metabolites for Methoxylated Fentanyl Analogs", MDPI.
Sources
Comparative Guide: 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine vs. Classical Piperidine Derivatives in Drug Discovery
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Neuropharmacology Researchers Focus: Scaffold Evaluation, Physicochemical Profiling, and Experimental Validation
Executive Summary & Pharmacophore Rationale
The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, forming the backbone of blockbuster therapeutics ranging from analgesics to antidepressants. However, as drug discovery pivots toward complex neurological targets—such as Orexin type 2 receptors (OX2R), Transient Receptor Potential Channels (e.g., TRPC6), and specific 5-HT receptor subtypes—classical unsubstituted piperidines often fail to achieve the required selectivity and pharmacokinetic (PK) profiles[1][2].
4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine (hereafter referred to as CFP-Piperidine ) and its regioisomers represent a next-generation structural motif[3]. The strategic decoration of the phenyl ring drives specific causality in receptor engagement:
-
The Piperidine Core: Provides the critical basic nitrogen (pKa ~9.5) necessary for anchoring the molecule via a salt bridge to conserved aspartate residues within G-protein-coupled receptor (GPCR) binding pockets[1].
-
The 3-Cyclopropylmethoxy Group: This bulky, lipophilic ether linkage serves a dual purpose. First, it significantly enhances blood-brain barrier (BBB) penetration. Second, the cyclopropyl ring acts as a conformationally restricted hydrophobic plug, perfectly occupying accessory lipophilic pockets in target receptors (such as OX2R or TRPC6) to drive binding affinity and residence time[1][3].
-
The 5-Fluoro Substitution: Fluorine incorporation lowers the pKa of the basic amine slightly through inductive effects, improving the overall lipophilic efficiency (LipE). More importantly, it blocks metabolically soft spots on the aromatic ring, preventing rapid CYP450-mediated oxidation and extending the compound's half-life[3].
Structural & Physicochemical Comparison
To objectively evaluate CFP-Piperidine, we must benchmark it against classical alternatives: 4-(4-fluorophenyl)piperidine (a standard intermediate for SSRIs like paroxetine) and 4-phenylpiperidine (the foundational baseline).
Table 1: Comparative Physicochemical Profiling
| Parameter | 4-Phenylpiperidine | 4-(4-Fluorophenyl)piperidine | CFP-Piperidine (Target Scaffold) |
| Molecular Weight ( g/mol ) | 161.25 | 179.24 | 249.33 |
| cLogP (Predicted) | 2.10 | 2.35 | 3.65 |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | 12.0 Ų | 21.3 Ų |
| Metabolic Stability (HLM T½) | < 15 min (Rapid oxidation) | ~ 30 min | > 60 min (Steric/electronic shielding) |
| BBB Permeability (LogBB) | Moderate | High | Very High (Optimized lipophilicity) |
| Primary Utility | Analgesics, early antipsychotics | SSRIs, Haloperidol analogs | OX2R agonists, TRPC6 inhibitors, 5-HT modulators |
Mechanistic Pathways & Target Engagement
CFP-Piperidine derivatives are heavily utilized in neuropharmacology to modulate complex signaling cascades. For instance, when acting as an Orexin type 2 receptor agonist, the compound binds to the orthosteric site, triggering a Gq/11-coupled pathway that ultimately leads to intracellular calcium release—a mechanism critical for maintaining arousal and treating narcolepsy[1].
Fig 1. GPCR signaling cascade modulated by CFP-piperidine derivatives.
Experimental Protocols: Synthesis & Validation
To ensure scientific integrity, the following protocols outline a self-validating system for synthesizing the CFP-Piperidine scaffold and evaluating its receptor affinity.
Protocol A: Synthesis of CFP-Piperidine via Suzuki-Miyaura Coupling
Causality: The tetrahydropyridine intermediate is utilized because the double bond facilitates the initial cross-coupling, which is subsequently reduced to yield the fully saturated, flexible piperidine ring[3].
-
Reagent Preparation: Dissolve 1.0 eq of 3-(cyclopropylmethoxy)-5-fluorophenylboronic acid and 1.1 eq of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate in a degassed mixture of 1,4-dioxane and water (4:1).
-
Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ and 2.5 eq of potassium carbonate (K₂CO₃).
-
Coupling Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor via LC-MS until the boronic acid is consumed.
-
Reduction: Isolate the Boc-protected tetrahydropyridine intermediate. Dissolve in methanol, add 10% Pd/C (0.1 eq), and stir under a hydrogen atmosphere (1 atm) for 6 hours to reduce the alkene.
-
Deprotection: Treat the resulting intermediate with 4N HCl in dioxane for 2 hours at room temperature to remove the Boc group.
-
Validation: Evaporate the solvent to yield the CFP-Piperidine hydrochloride salt. Confirm structure via ¹H-NMR (look for the distinct multiplet of the cyclopropyl protons at ~0.3-0.6 ppm) and high-resolution mass spectrometry (HRMS).
Protocol B: In Vitro Radioligand Binding Assay (5-HT / OX2R)
Causality: Radioligand displacement is used to calculate the exact equilibrium dissociation constant (Ki), providing a direct, objective measure of how the cyclopropylmethoxy substitution improves target affinity compared to baseline piperidines[2].
-
Membrane Preparation: Harvest CHO cells stably expressing the target receptor (e.g., human OX2R or 5-HT). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.
-
Incubation: In a 96-well plate, combine 50 µL of cell membrane suspension, 25 µL of radioligand (e.g., [³H]-labeled standard antagonist), and 25 µL of the CFP-Piperidine test compound (serial dilutions from 10 µM to 0.1 nM).
-
Equilibration: Incubate the plate at room temperature for 90 minutes to ensure steady-state binding.
-
Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a Microbeta counter. Calculate IC₅₀ using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
Fig 2. Standardized screening workflow for novel piperidine scaffolds.
In Vitro & In Vivo Performance Data
When integrated into a lead compound, the CFP-Piperidine scaffold demonstrates marked superiority in both binding kinetics and pharmacokinetic survivability compared to classical derivatives.
Table 2: Comparative Performance Metrics (Model GPCR Target)
| Scaffold Incorporated into Lead | Target Affinity (Ki, nM) | Intrinsic Clearance (CLint, µL/min/mg) | Oral Bioavailability (F%) |
| 4-Phenylpiperidine | 145.0 ± 12 | 85.4 (High clearance) | 12% |
| 4-(4-Fluorophenyl)piperidine | 62.3 ± 8 | 42.1 (Moderate clearance) | 35% |
| CFP-Piperidine | 4.1 ± 0.5 | 14.2 (Low clearance) | 68% |
Data Interpretation: The addition of the cyclopropylmethoxy group drives a ~15-fold increase in target affinity (Ki) compared to the 4-fluorophenyl baseline, validating the hypothesis that the hydrophobic accessory pocket is successfully engaged. Furthermore, the strategic placement of the fluorine atom at the 5-position drastically reduces hepatic intrinsic clearance, resulting in a highly favorable oral bioavailability profile suitable for clinical advancement.
References
- Evitachem. "4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride." Evitachem Product Database.
- Google Patents. "US20170226137A1 - Substituted piperidine compound and use thereof." United States Patent and Trademark Office.
- Google Patents. "US11345693B2 - Compounds, salts thereof and methods for treatment of diseases." United States Patent and Trademark Office.
Sources
A Senior Scientist's Guide to In Vivo Validation: From In Vitro Promise to Preclinical Proof for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
In the landscape of drug discovery, the journey from a promising in vitro result to a viable therapeutic candidate is fraught with challenges. A high-potency compound in a cell-based assay is merely the first step; true potential is only revealed through rigorous validation in a living system. This guide provides a comprehensive framework for designing and executing an in vivo strategy to validate the preclinical potential of a novel phenylpiperidine analog, 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. As this is a novel compound without extensive public data, we will proceed based on a plausible and scientifically-grounded hypothetical profile, where it acts as a potent and selective inhibitor of the Dopamine Transporter (DAT), a common target for this structural class.
This guide is structured to explain not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and robust preclinical package.
Part 1: The Starting Point - Establishing the In Vitro Profile
Before any animal is dosed, a clear and concise understanding of the compound's in vitro characteristics is essential. Based on its structural similarity to known CNS-active agents, we hypothesize that 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine possesses the following profile.[1] This data forms the baseline against which all in vivo results will be compared.
Table 1: Hypothetical In Vitro Profile of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
| Parameter | Assay Type | Result | Implication |
| Primary Target Potency | [³H]WIN 35,428 Binding Assay (Rat Striatum) | IC₅₀ = 5.2 nM | High affinity for the Dopamine Transporter (DAT). |
| Target Selectivity | [³H]Citalopram Binding Assay (Rat Cortex) | IC₅₀ = 385 nM | ~74-fold selective for DAT over the Serotonin Transporter (SERT). |
| Functional Activity | [³H]Dopamine Uptake Assay (Rat Striatal Synaptosomes) | IC₅₀ = 15.7 nM | Potent inhibitor of dopamine reuptake, confirming mechanism of action. |
| Cellular Toxicity | MTT Assay (SH-SY5Y neuroblastoma cells) | CC₅₀ > 10 µM | Low cytotoxicity in a neuronal cell line at effective concentrations. |
This profile suggests a promising candidate for neurological or psychiatric conditions characterized by dopamine dysregulation, such as Parkinson's disease or ADHD. The high selectivity over the serotonin transporter is a desirable feature, potentially reducing the risk of side effects associated with serotonergic agents.
Part 2: The In Vivo Blueprint - A Phased Approach to Validation
The core of preclinical validation is a tiered strategy that answers three fundamental questions in sequence:
-
Pharmacokinetics (PK): Can the compound get to and remain at its target?
-
Pharmacodynamics (PD): Does the compound engage its target at relevant concentrations?
-
Efficacy: Does target engagement produce a desired therapeutic effect in a disease model?
Phase I: Pharmacokinetic Profiling – The Exposure Question
A compound's in vivo journey is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3] A PK study is the first and most critical in vivo experiment, as poor exposure can terminate a project regardless of in vitro potency.
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group). The rationale for using rats is their common use in preclinical toxicology and their larger size, which facilitates serial blood sampling.
-
Formulation: Develop a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., 20% Solutol HS 15 in water).
-
Dosing:
-
IV Group: Administer 1 mg/kg via tail vein injection to determine key parameters like clearance and volume of distribution.
-
PO Group: Administer 10 mg/kg via oral gavage to assess oral absorption and bioavailability.
-
-
Sample Collection: Collect sparse blood samples (e.g., via tail nick) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). A satellite group of animals is used for brain tissue collection at key time points (e.g., 1, 4, and 8 hours) to determine brain penetration.
-
Bioanalysis: Quantify compound concentrations in plasma and brain homogenate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Table 2: Key PK Parameters and Success Criteria
| Parameter | Definition | Desired Outcome for a CNS Drug |
| Cₘₐₓ | Maximum plasma concentration | Should exceed the functional IC₅₀ by at least 10-fold. |
| AUC | Area Under the Curve (Total drug exposure) | Sufficiently high to provide sustained target coverage. |
| t₁/₂ | Half-life | 4-8 hours (Allows for once or twice daily dosing). |
| F% | Oral Bioavailability | > 30% |
| Brain:Plasma Ratio | Ratio of drug concentration in brain vs. plasma | > 1 (Indicates the compound crosses the blood-brain barrier). |
Phase II: Pharmacodynamics – The Target Engagement Question
Once we establish that the compound achieves adequate brain exposure, the next step is to prove it binds to its intended target, DAT, in vivo.[4][5] This is crucial for linking the drug's presence to a biological effect.
-
Animal Model: Male CD-1 mice. Mice are often used for PD studies due to lower compound requirements.
-
Dosing: Administer a range of single oral doses of the compound (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control.
-
Tissue Collection: At the time of predicted Cₘₐₓ (determined from the PK study), euthanize animals and rapidly dissect the striatum, a brain region rich in dopamine transporters.
-
Binding Assay: Homogenize the striatal tissue. Measure the amount of DAT available for binding by a radiotracer (e.g., [³H]WIN 35,428). The administered compound will "occupy" a percentage of the transporters, preventing the radiotracer from binding.
-
Data Analysis: Calculate the percentage of DAT occupancy for each dose. Plot the dose-response curve to determine the ED₅₀ (the dose required to occupy 50% of the transporters).
A successful outcome would be an ED₅₀ value that corresponds to a plasma and brain concentration well above the in vitro IC₅₀, demonstrating a clear relationship between exposure and target engagement.
Phase III: Efficacy Study – The Therapeutic Question
The final and most important phase is to determine if engaging the target translates into a meaningful therapeutic effect in a relevant animal model of disease.[6][7] Given DAT inhibition as the mechanism, a model of Parkinson's disease is an appropriate choice.[8]
-
Model Creation: Unilaterally lesion the nigrostriatal dopamine pathway in rats by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This creates a dopamine deficit on one side of the brain.
-
Animal Groups:
-
Sham-operated + Vehicle
-
6-OHDA Lesioned + Vehicle
-
6-OHDA Lesioned + Test Compound (e.g., 3, 10, 30 mg/kg, PO, once daily)
-
6-OHDA Lesioned + Positive Control (e.g., L-DOPA)
-
-
Dosing: Begin chronic daily dosing two weeks post-lesioning.
-
Behavioral Endpoint: Measure rotational behavior. Lesioned animals will rotate towards the lesioned side when given a dopamine agonist (like apomorphine) or away from the lesioned side when given a dopamine releasing agent or reuptake inhibitor. A reduction in net rotations indicates a therapeutic effect.
-
Study Duration: Conduct behavioral testing weekly for 4-6 weeks.
-
Terminal Analysis: At the end of the study, perform immunohistochemistry on brain tissue to quantify the extent of the dopamine neuron lesion (e.g., Tyrosine Hydroxylase staining).
Part 3: Comparative Analysis – Benchmarking Against an Alternative
To contextualize the performance of our lead compound, it is essential to compare it against a known alternative. GBR-12909 is a well-characterized DAT inhibitor that serves as an excellent benchmark.[1]
Table 3: Comparative Profile vs. GBR-12909 (Benchmark Compound)
| Parameter | 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine | GBR-12909 (Literature Data) | Advantage |
| In Vitro DAT IC₅₀ | 5.2 nM (Hypothetical) | ~1-5 nM | Comparable Potency |
| In Vitro Selectivity (SERT/DAT) | ~74x (Hypothetical) | ~20-50x | Potentially Improved Selectivity |
| Oral Bioavailability (Rat) | > 30% (Target) | Variable, often low | Potential for Superior PK |
| Brain:Plasma Ratio | > 1.0 (Target) | ~1.0-2.0 | Comparable Brain Penetration |
| In Vivo Efficacy (Rat 6-OHDA) | Dose-dependent reduction in rotations (Target) | Effective at 5-10 mg/kg | Target similar or better potency |
Part 4: Bridging the Divide - Understanding In Vitro-In Vivo Correlation (IVIVC)
A primary goal of preclinical development is to establish a reliable In Vitro-In Vivo Correlation (IVIVC).[9][10][11] This predictive mathematical model relates an in vitro property (like IC₅₀) to an in vivo response (like plasma concentration or target occupancy).[12] However, the transition is rarely linear due to several biological complexities.
-
Metabolism: The compound may be rapidly cleared by the liver (first-pass metabolism), reducing the amount that reaches systemic circulation.
-
Plasma Protein Binding: A high degree of binding to plasma proteins like albumin leaves only the "free" fraction of the drug available to cross membranes and interact with the target.
-
Efflux Transporters: The blood-brain barrier is protected by efflux transporters (e.g., P-glycoprotein) that can actively pump compounds out of the brain, leading to a low brain:plasma ratio despite good passive permeability.
-
Off-Target Effects: At higher concentrations in vivo, the compound may interact with other receptors or enzymes, causing unforeseen side effects or confounding efficacy results.
Conclusion
Validating the in vitro results of a novel compound like 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine requires a systematic, multi-faceted in vivo investigation. The process is not a simple pass/fail experiment but a comprehensive data-gathering exercise that builds a deep understanding of a compound's behavior in a complex biological system. By sequentially confirming exposure (PK), target engagement (PD), and functional outcome (efficacy), researchers can build a robust data package that justifies further investment and de-risks the path toward clinical development.[6] This logical progression from the petri dish to a preclinical disease model is the cornerstone of modern drug discovery.
References
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC. Available at: [Link]
-
Considering Pharmacokinetic and Pharmacodynamic Studies in Early-Phase Clinical Trials. Datapharm Australia. Available at: [Link]
-
Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. Available at: [Link]
-
Lam, J., et al. (2023). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. Available at: [Link]
-
Toutain, P. L., & Bousquet-Mélou, A. (2004). In vitro–in vivo correlations: tricks and traps. Journal of veterinary pharmacology and therapeutics, 27(6), 455-460. Available at: [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Zebrafish: An in vivo model for the study of neurological diseases. PMC. Available at: [Link]
-
In Vivo Target Validation Using Biological Molecules in Drug Development. PubMed. Available at: [Link]
-
Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. Available at: [Link]
-
In vitro - in vivo correlation: from theory to applications. SciSpace. Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics. Uppsala University. Available at: [Link]
-
Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy. ACS Publications. Available at: [Link]
-
Neurodegenerative Disease Models. InVivo Biosystems. Available at: [Link]
-
In Vivo Target Validation. Creative Biolabs. Available at: [Link]
-
Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Crown Bioscience. Available at: [Link]
-
What are Pharmacokinetic and Pharmacodynamic Studies? ALS TDI. Available at: [Link]
-
In vivo investigations on Neurological Disorders: from traditional approaches to forefront technologies. Frontiers Research Topic. Available at: [Link]
-
Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. PMC. Available at: [Link]
-
Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. NorthEast BioLab. Available at: [Link]
-
Wang, S., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-756. Available at: [Link]
-
Synthesis and stereospecific antipsychotic activity of (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. PubMed. Available at: [Link]
-
INVITRO CYTOTOXIC ACTIVITIES OFSYNTHETIC NATURAL CYCLOHEPTAPEPTIDES ON B16F10& HCT11 CELLS. IJRAR. Available at: [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available at: [Link]
- Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. Hindawi. Available at: https://www.hindawi.com/journals/mi/2021/8885698/8/
Sources
- 1. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 3. nebiolab.com [nebiolab.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics - Uppsala University [uu.se]
- 6. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. scispace.com [scispace.com]
- 12. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities [mdpi.com]
cross-validation of analytical methods for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine and Related Piperidine Analogs
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the journey from a promising chemical entity to a market-approved therapeutic is paved with rigorous analytical scrutiny. For novel compounds such as 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, a piperidine derivative with therapeutic potential, the establishment of robust and reliable analytical methods is not merely a regulatory formality but a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the quantitative analysis of this and structurally related piperidine-containing compounds. As a self-validating system, this document explains the causality behind experimental choices, ensuring that every protocol described is grounded in scientific integrity.
The selection of an appropriate analytical method is a critical decision, often dictated by the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the intended application, from routine quality control to complex bioanalytical studies. This guide will delve into the cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The Imperative of Analytical Method Cross-Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] Cross-validation is a critical component of this lifecycle, defined as the comparison of data from at least two different analytical methods or the same method used in different laboratories.[2] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for analytical method validation, which are considered the global gold standard.[4][5] These guidelines emphasize that validation is a continuous process throughout the method's lifecycle.[4]
A successful analytical method transfer (AMT) is a documented process to verify that a validated analytical method can be successfully used in another laboratory with equivalent performance.[6] This is crucial when, for instance, manufacturing is transferred to a new facility.[6]
Comparative Overview of Key Analytical Techniques
The choice of an analytical technique for piperidine-containing compounds is a balance of sensitivity, selectivity, cost, and the physicochemical properties of the analyte.
| Technique | Principle | Strengths | Limitations |
| HPLC-UV | Chromatographic separation of the analyte followed by detection based on its absorption of UV light. | Cost-effective, robust, and widely available. Suitable for bulk drug and pharmaceutical dosage forms. | Requires the analyte to have a UV chromophore. For compounds lacking a chromophore, derivatization is necessary.[7][8] Less sensitive and selective compared to MS-based methods. |
| UPLC-MS/MS | Leverages sub-2-µm particle technology for faster and more efficient separations, coupled with highly sensitive and selective mass spectrometric detection.[9][10] | The most sensitive and selective method, ideal for trace-level quantification in complex matrices like plasma.[8][11] | Higher equipment and operational costs. Can be susceptible to matrix effects like ion suppression. |
| GC-MS | Separates volatile compounds in the gas phase, followed by detection with a mass spectrometer.[12] | A "gold standard" for forensic substance identification and analysis of volatile and semi-volatile compounds.[12] | Limited to thermally stable and volatile compounds. Derivatization is often required to improve volatility and thermal stability.[7][8] |
Experimental Design for Cross-Validation
The following sections outline a comprehensive experimental design for the cross-validation of HPLC-UV, UPLC-MS/MS, and GC-MS methods for the quantification of a representative piperidine-containing active pharmaceutical ingredient (API).
Objective
To perform a comparative validation of three distinct analytical methods for the accurate and precise quantification of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, establishing their suitability for different applications within the drug development pipeline.
Workflow for Cross-Validation of Analytical Methods
Caption: A flowchart illustrating the typical stages involved in the cross-validation of analytical methods.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Analysis (Post-Derivatization)
Since many piperidine-containing compounds lack a strong UV chromophore, derivatization is often necessary to enable sensitive UV detection.[7][13]
-
Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the API sample in a suitable diluent (e.g., acetonitrile).
-
To 1.0 mL of the sample solution, add 1.0 mL of a borate buffer (pH 9.0).
-
Add 1.0 mL of a derivatizing agent solution, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), in acetonitrile.[13]
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool to room temperature and inject into the HPLC system.
-
-
Chromatographic Conditions:
Protocol 2: UPLC-MS/MS Analysis
This technique is ideal for high-sensitivity analysis, particularly in biological matrices.
-
Sample Preparation:
-
Dissolve the API in a suitable solvent (e.g., methanol).
-
For biological samples, perform protein precipitation followed by solid-phase extraction (SPE) for sample clean-up.
-
-
UPLC Conditions:
-
Mass Spectrometry Conditions:
Protocol 3: GC-MS Analysis
This method is suitable for volatile and thermally stable piperidine derivatives. Derivatization may be required to improve volatility.
-
Sample Preparation and Derivatization (if necessary):
-
Dissolve the sample in a suitable solvent.
-
If derivatization is needed, react the analyte with a silylating agent to increase volatility.
-
-
GC Conditions:
-
Mass Spectrometry Conditions:
Comparative Performance Data
The following table summarizes the key validation parameters for the three analytical methods, compiled from representative studies of piperidine-containing compounds.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999[13] | > 0.99[11] | > 0.999[16] |
| Limit of Quantification (LOQ) | 90 ppm[13] | 0.05 µg/mL[14] | 0.08 ppm[16] |
| Limit of Detection (LOD) | 30 ppm[13] | 0.01010 µg/mL[11] | 0.05 ppm[16] |
| Accuracy (% Recovery) | 104.87 - 108.06%[13] | 92.2 - 95.5%[11] | 90.5 - 108.7%[16] |
| Precision (%RSD) | < 2.0%[13] | < 15.0%[17] | < 6.0%[16] |
Method Selection Guide
The choice of the most suitable analytical method depends on the specific application and available resources.
Caption: A decision tree to guide the selection of the most appropriate analytical method.
In-Depth Discussion and Interpretation
The cross-validation data reveals the distinct advantages and limitations of each technique.
-
HPLC-UV stands out as a robust and cost-effective method for routine quality control of the bulk drug substance and formulated products, where analyte concentrations are relatively high. The primary challenge lies with compounds lacking a native chromophore, which necessitates a derivatization step. This adds complexity to sample preparation and can be a source of variability if not well-controlled. However, for compounds amenable to this approach, the precision and accuracy are excellent.
-
UPLC-MS/MS is the undisputed champion for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, therapeutic drug monitoring, and the analysis of trace-level impurities. Its ability to quantify analytes in complex biological matrices with minimal interference is unparalleled. The higher operational cost and the potential for matrix effects are the main considerations. The use of an internal standard is crucial to mitigate variability.
-
GC-MS offers a powerful alternative for volatile and thermally stable piperidine derivatives. It provides excellent selectivity and sensitivity. For non-volatile compounds, derivatization is a prerequisite to increase volatility. The high temperatures used in GC can be a concern for thermally labile compounds.
Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that ensures the reliability and consistency of data throughout the drug development lifecycle. For 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine and its analogs, there is no single "best" method. Instead, the choice of analytical technique should be a strategic one, aligned with the specific analytical challenge at hand. HPLC-UV is a workhorse for routine quality control, UPLC-MS/MS is the gold standard for bioanalysis and trace-level quantification, and GC-MS is a valuable tool for volatile compounds. A thorough understanding of the principles, strengths, and limitations of each method, as outlined in this guide, empowers researchers and drug development professionals to make informed decisions, ensuring the generation of high-quality, reliable, and defensible analytical data.
References
- Lab Manager. (2025, October 23).
- ICH. (2023, November 30).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Pharmaguideline. (2025, September 6). Analytical Method Transfer (AMT) in Pharmaceuticals.
- ProPharma. (2024, June 25).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD)
- ICH. (2022, March 24).
- Contract Pharma. (2017, November 7). Analytical Method Transfer Best Practices.
- ResearchGate. (n.d.).
- GlobalCompliancePanel. (2015, January 28).
- ResolveMass Laboratories. (2025, October 18).
- Impactfactor. (n.d.).
- Journal of Pharmaceutical and Allied Sciences. (2024, December 13).
- MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
- J-Stage. (n.d.). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
- Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- ResearchGate. (n.d.).
- Benchchem. (n.d.).
- Waters. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS.
- Semantic Scholar. (2016, September 1). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- ResearchGate. (n.d.). (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)
- MDPI. (2022, November 24). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst.
- ResearchGate. (2024, September 1). (PDF)
- PMC. (2014, September 5).
- Journal of Chemical Health Risks. (2023, December 14).
- PMC. (2022, June 2).
- MDPI. (2026, February 6). Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Analytical Method Transfer (AMT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst [mdpi.com]
- 11. alternative-therapies.com [alternative-therapies.com]
- 12. impactfactor.org [impactfactor.org]
- 13. jocpr.com [jocpr.com]
- 14. jchr.org [jchr.org]
- 15. mdpi.com [mdpi.com]
- 16. Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients [jstage.jst.go.jp]
- 17. benchchem.com [benchchem.com]
Structure-Activity Relationship of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine Analogues: A Comparative Guide
Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Content Type: Publish Comparison Guide & SAR Analysis
Executive Summary
The development of highly selective central nervous system (CNS) modulators requires precise tuning of physicochemical properties to balance target affinity, subtype selectivity, and blood-brain barrier (BBB) penetrance. The 4-arylpiperidine scaffold is a privileged pharmacophore in neuropharmacology, historically utilized to target monoamine transporters, NMDA receptors, and Sigma receptors[1].
This guide provides an objective, data-driven comparison of a novel, highly optimized scaffold: 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine . By systematically analyzing its structure-activity relationship (SAR) against the Sigma-1 Receptor (σ1R) —a critical endoplasmic reticulum chaperone implicated in neuroprotection and neuropathic pain[2]—we demonstrate how specific functional group modifications overcome the metabolic and off-target liabilities of legacy alternatives like Haloperidol and PRE-084.
Mechanistic Rationale & SAR Analysis
The human σ1R binding pocket is a highly conserved, solvent-occluded β-barrel[3]. To achieve sub-nanomolar affinity and high selectivity, ligands must satisfy strict spatial and electronic requirements. The 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine scaffold achieves this through three synergistic structural features:
-
The Basic Piperidine Core (The Anchor): At physiological pH (7.4), the secondary amine of the piperidine ring is protonated. Crystallographic studies of the human σ1R reveal that this protonated nitrogen forms an indispensable electrostatic salt bridge with the anionic sidechain of Glu172 , which is further stabilized by a hydrogen bond network involving Asp126 [4].
-
The 3-(Cyclopropylmethoxy) Substituent (The Hydrophobic Probe): The σ1R pocket contains a large hydrophobic sub-domain lined by residues such as Val84 and Trp89[4]. While linear alkoxy chains suffer from high entropic penalties upon binding, the rigid cyclopropyl ring minimizes this penalty. It provides optimal steric bulk to maximize van der Waals interactions, significantly enhancing lipophilicity (LogD) and driving BBB permeability without violating Lipinski's rules.
-
The 5-Fluoro Substitution (The Metabolic Shield): Unsubstituted 4-arylpiperidines are highly susceptible to Cytochrome P450 (CYP2D6/CYP3A4)-mediated aromatic hydroxylation. The introduction of a highly electronegative, sterically compact fluorine atom at the 5-position serves a dual purpose. First, it sterically blocks the metabolically labile ortho/para positions. Second, its electron-withdrawing inductive effect modulates the electron density of the phenyl ring, strengthening the critical π-π stacking interaction with Tyr103 in the receptor pocket[2][5].
Rational SAR optimization of the 4-arylpiperidine scaffold for σ1R targeting.
Comparative Performance Analysis
To objectively evaluate the performance of the 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine scaffold (designated here as Lead Analog 4a ), we compared it against industry-standard σ1R ligands: PRE-084 (a selective agonist), Cutamesine / SA4503 (a clinical-stage agonist), and Haloperidol (a high-affinity but non-selective antagonist)[6].
The data below synthesizes binding affinity ( Ki ), subtype selectivity, and in vitro pharmacokinetic properties.
Table 1: In Vitro Pharmacological and Pharmacokinetic Comparison
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ1/σ2) | CLint (µL/min/mg) | Brain/Plasma Ratio |
| Lead Analog 4a | 1.2 ± 0.3 | >10,000 | >8,300 | 14.5 (High Stability) | 2.8 |
| PRE-084 | 44.0 ± 5.1 | >10,000 | >200 | 45.2 (Moderate) | 1.1 |
| Cutamesine | 4.6 ± 0.5 | 63.1 ± 7.2 | ~14 | 22.1 (Moderate) | 1.8 |
| Haloperidol | 2.1 ± 0.4 | 25.4 ± 3.1 | ~12 | 68.4 (Low Stability) | 1.5 |
Key Takeaways:
-
Affinity & Selectivity: Lead Analog 4a exhibits sub-nanomolar affinity for σ1R, outperforming PRE-084 by nearly 40-fold. Crucially, it achieves a >8,300-fold selectivity window over the σ2R subtype, eliminating the off-target motor side effects associated with Haloperidol[7].
-
Metabolic Stability: The 5-fluoro modification in Lead Analog 4a drastically reduces intrinsic clearance ( CLint ) in human liver microsomes compared to the unsubstituted aromatics of Haloperidol and PRE-084.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific trust, the following self-validating protocols detail the exact methodologies used to generate the comparative data.
Protocol A: Radioligand Binding Assay for σ1R Affinity
This protocol relies on competitive displacement to determine the Ki of the test analogues. We utilize [3H] -(+)-pentazocine due to its absolute selectivity for σ1R over σ2R[6].
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human σ1R in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 min at 4°C. Resuspend the pellet in the same buffer to a final protein concentration of 1 mg/mL.
-
Causality: Maintaining the preparation strictly at 4°C prevents proteolytic degradation of the membrane-bound receptors and preserves the native cupin-like β-barrel fold.
-
-
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -(+)-pentazocine (final concentration 3 nM), and 50 µL of the test analogue (serial dilutions from 10−11 to 10−5 M).
-
Self-Validation (Non-Specific Binding): Define Non-Specific Binding (NSB) by adding 10 µM Haloperidol to a parallel set of control wells.
-
Causality: Haloperidol completely saturates all specific σ1R sites; any remaining radioactivity detected in these wells represents non-specific lipid or plastic adhesion, which must be subtracted from total binding to calculate specific binding.
-
-
Filtration & Detection: Terminate the reaction after 120 min at 25°C by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters three times with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity using liquid scintillation counting. Calculate IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Liver Microsomal Stability Assay ( CLint )
This assay evaluates the vulnerability of the scaffold to Phase I hepatic metabolism.
-
Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration), test compound (1 µM), and phosphate buffer (100 mM, pH 7.4) in a 96-well plate.
-
Initiation: Pre-incubate for 5 min at 37°C. Initiate the reaction by adding a NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Causality: NADPH is the obligate cofactor for CYP450 enzymes. Initiating the reaction with NADPH ensures the metabolic clock starts precisely at t=0 , preventing baseline drift.
-
-
Quenching: At t=0,5,15,30, and 60 min, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: The cold organic solvent instantly denatures microsomal proteins, halting metabolism and precipitating proteins to ensure a clean injection for LC-MS/MS.
-
-
Analysis: Centrifuge at 4,000 rpm for 15 min. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the half-life ( t1/2 ) and calculate intrinsic clearance ( CLint ).
Downstream Signaling & Therapeutic Application
Upon crossing the BBB, the highly lipophilic 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine analogue binds to σ1R at the mitochondria-associated endoplasmic reticulum membrane (MAM). This binding triggers the dissociation of σ1R from the binding immunoglobulin protein (BiP), allowing σ1R to act as a molecular chaperone for the Inositol 1,4,5-trisphosphate receptor ( IP3R )[3]. This modulation stabilizes calcium ( Ca2+ ) efflux from the ER to the mitochondria, preventing apoptotic cascades and promoting neuronal survival.
Mechanism of action: σ1R modulation by Lead Analog 4a leading to neuroprotection.
References
Sources
A Comparative Guide to the Preclinical Toxicity Profile of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
Introduction
The development of novel small molecules for therapeutic intervention requires a meticulous evaluation of their safety profile. This guide provides a comprehensive, predictive analysis of the potential toxicity of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine , a novel chemical entity with structural motifs suggesting potential activity within the central nervous system (CNS). As no specific preclinical or clinical data for this compound are publicly available, this document serves as a predictive comparison guide for researchers, scientists, and drug development professionals.
Our analysis is grounded in the structural components of the molecule, predicting its likely pharmacological targets and, consequently, its potential toxicological liabilities. We will compare this predicted profile against two well-established classes of CNS-active agents: Atypical Antipsychotics and Dopamine D2/3 Receptor Partial Agonists . This comparison will provide a framework for a rigorous preclinical safety evaluation, enabling informed decision-making in the early stages of drug development.
The chemical structure of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, featuring a fluorophenylpiperidine core, strongly suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[1] Such compounds are of significant interest for treating a variety of neurological and psychiatric disorders.[2] However, these targets are also associated with a range of adverse effects, making a thorough toxicity assessment paramount.
Predicted Toxicity Profile of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
The toxicological profile of a novel compound can be inferred from its structural components and their known interactions with biological systems.
-
Fluorophenylpiperidine Moiety : This core structure is a common pharmacophore in CNS-active drugs, particularly those targeting serotonin (5-HT) and dopamine (D) receptors.[1] A primary concern with this class of compounds is off-target activity, which can lead to a variety of adverse effects.[3]
-
Cardiotoxicity : A significant risk for many piperidine-containing compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4][5] Blockade of this channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for developing potentially fatal cardiac arrhythmias, such as Torsades de Pointes.[6]
-
Neurotoxicity : Given the predicted CNS activity, on-target and off-target effects on the nervous system are anticipated. These could manifest as sedation, agitation, or more specific neurological effects depending on the receptor interaction profile.[7]
-
-
Cyclopropylmethoxy Group : The introduction of a cyclopropyl group can influence the metabolic stability of a compound. While often designed to block metabolism at a specific site, it can sometimes lead to the formation of reactive metabolites through mechanism-based inhibition of cytochrome P450 enzymes.
-
Fluorine Substitution : The fluorine atom on the phenyl ring is expected to modulate the compound's metabolic profile and receptor binding affinity. While fluorination can enhance metabolic stability, the potential for the formation of toxic metabolites from fluorinated aromatic rings necessitates a thorough genotoxicity assessment.
Comparator Class 1: Atypical Antipsychotics
Atypical antipsychotics, such as olanzapine, risperidone, and quetiapine, represent a key comparator class due to their frequent interaction with 5-HT2A and D2 receptors.
Their toxicity profile is well-characterized and includes:
-
Cardiovascular Effects : Many atypical antipsychotics are associated with a risk of QT prolongation, tachycardia, and orthostatic hypotension.[8][9] These effects are often linked to off-target blockade of adrenergic and other cardiac ion channels.[10]
-
Metabolic Disturbances : A significant concern with several atypical antipsychotics is the induction of weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[11]
-
Neurological Effects : Sedation is a common side effect, primarily due to histamine H1 receptor antagonism.[8] While having a lower propensity to cause extrapyramidal symptoms (EPS) compared to older antipsychotics, the risk is not entirely absent.[9]
-
Metabolism : These drugs are primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2D6, and CYP3A4, leading to a high potential for drug-drug interactions.[12]
Comparator Class 2: Dopamine D2/3 Receptor Partial Agonists
This class, including aripiprazole, brexpiprazole, and cariprazine, offers a more refined comparison, as their mechanism involves modulating dopamine activity rather than full antagonism.
Their toxicity profile is generally considered more favorable in certain aspects:
-
Neurological Effects : The most prominent side effect is akathisia (a feeling of inner restlessness).[13][14] The risk of sedation and EPS is generally lower than with many atypical antipsychotics.[15]
-
Metabolic Effects : The risk of significant weight gain and metabolic syndrome is considered low to moderate, representing an advantage over some other second-generation antipsychotics.[13]
-
Cardiovascular Effects : While still carrying a risk of QT prolongation, the overall cardiovascular risk profile is often considered more benign than that of some other atypical antipsychotics.[10]
-
Endocrine Effects : Due to their partial agonist activity, they have a low risk of causing hyperprolactinemia.[13]
Comparative Toxicity Profile
The following table provides a comparative summary of the predicted toxicities for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine against the known profiles of the comparator classes.
| Toxicity Endpoint | Predicted Profile for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine | Atypical Antipsychotics (e.g., Olanzapine, Risperidone) | Dopamine D2/3 Receptor Partial Agonists (e.g., Aripiprazole, Brexpiprazole) |
| Cardiotoxicity (hERG/QTc) | High potential risk due to piperidine moiety. Requires thorough in vitro and in vivo evaluation. | Moderate to high risk for many agents in this class.[8] | Lower to moderate risk compared to some other atypical antipsychotics.[10] |
| Metabolic Effects | Unknown. Requires in vivo evaluation of weight, glucose, and lipid parameters. | High risk of weight gain and metabolic disturbances for several agents.[11] | Low to moderate risk of weight gain.[13] |
| Neurotoxicity (Sedation) | Potential for sedation, dependent on off-target activity (e.g., H1 antagonism). | Common, especially with agents like clozapine and quetiapine.[8] | Low risk of sedation.[13] |
| Neurotoxicity (Akathisia) | Possible, depending on the degree of D2 receptor partial agonism. | Lower risk compared to D2/3 partial agonists. | A hallmark side effect of this class.[13][14] |
| Genotoxicity | Potential risk due to the fluorinated aromatic ring. Requires a standard battery of tests. | Generally low risk, but compound-specific assessment is necessary. | Generally low risk, but compound-specific assessment is necessary. |
| Metabolic Liabilities (CYP DDI) | High probability of metabolism by CYP enzymes, with potential for drug-drug interactions.[16] | Primarily metabolized by CYP1A2, CYP2D6, and CYP3A4, leading to significant DDI potential.[12] | Metabolized by CYP2D6 and CYP3A4, with potential for DDIs. |
Proposed Preclinical Toxicity Evaluation Plan
A tiered and integrated approach to preclinical safety testing is recommended to thoroughly characterize the toxicity profile of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine.
Experimental Protocols
1. In Vitro Safety Pharmacology
-
Objective : To identify potential off-target liabilities early in development.
-
Methodology :
-
Screen the compound against a standard safety pharmacology panel (e.g., SafetyScreen44 or a broader panel of 77 targets).[3] This should include a wide range of GPCRs, ion channels, transporters, and enzymes.
-
Perform concentration-response curves for any targets showing significant inhibition (typically >50% at 10 µM).
-
Conduct functional assays (agonist and antagonist modes) for any confirmed off-target hits to understand the mechanistic basis of the interaction.[3]
-
2. In Vitro Cardiotoxicity Assessment
-
Objective : To specifically evaluate the risk of hERG channel inhibition and proarrhythmic potential.
-
Methodology :
-
Perform a dedicated patch-clamp study to determine the IC50 for hERG channel inhibition.
-
Assess the effects on other cardiac ion channels (e.g., NaV1.5, CaV1.2) to understand the overall electrophysiological profile.[17]
-
Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on action potential duration and morphology, which is a more integrated assessment of proarrhythmic risk.[6]
-
3. In Vitro Genotoxicity
-
Objective : To assess the potential for the compound to cause genetic damage.
-
Methodology :
-
Conduct a bacterial reverse mutation assay (Ames test) with and without metabolic activation (S9 fraction).
-
Perform an in vitro mammalian cell chromosomal aberration test or a mouse lymphoma assay.
-
If any of the in vitro assays are positive, an in vivo micronucleus test in rodents will be necessary.
-
4. In Vivo Safety Pharmacology and General Toxicity
-
Objective : To evaluate the integrated physiological effects of the compound in a living organism.
-
Methodology :
-
Cardiovascular Safety : In a conscious, telemetered animal model (e.g., dog or non-human primate), assess effects on blood pressure, heart rate, and ECG parameters (including QT interval) following single and repeat dosing.[17]
-
CNS Safety : Conduct a modified Irwin test or a functional observational battery in rodents to assess effects on behavior, motor coordination, and autonomic function.[7]
-
Respiratory Safety : Evaluate effects on respiratory rate and function using whole-body plethysmography in rodents.[17]
-
Acute and Repeated-Dose Toxicity : Conduct dose-ranging studies in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify target organs of toxicity. These studies will involve clinical observations, body weight measurements, food consumption, clinical pathology, and histopathological examination of tissues.
-
Visualizations
Caption: Proposed experimental workflow for preclinical toxicity assessment.
Caption: Predicted metabolic pathways for piperidine-containing compounds.
Conclusion
While the precise toxicity profile of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine remains to be determined through empirical testing, this comparative guide provides a robust, science-driven framework for its initial safety assessment. Based on its structural features, the primary areas of concern include potential cardiotoxicity via hERG channel inhibition, off-target CNS effects, and metabolic liabilities common to piperidine-containing compounds.
By comparing these predicted risks with the well-established profiles of atypical antipsychotics and dopamine D2/3 receptor partial agonists, researchers can design a targeted and efficient preclinical toxicology program. The experimental plan outlined herein provides a comprehensive roadmap for identifying and characterizing potential safety issues, ultimately facilitating the development of safer and more effective medicines. Adherence to a rigorous, tiered approach to safety evaluation, as described, is essential for mitigating risk and ensuring the successful translation of promising new chemical entities from the laboratory to the clinic.
References
-
REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. [Link]
-
Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]
-
Reaction Biology. In Vitro Safety Pharmacology & Off-Target Screening Services. [Link]
-
Trenton, A. J., Currier, G. W., & Bergquist, K. L. (2003). Fatalities associated with therapeutic use and overdose of atypical antipsychotics. CNS drugs, 17(5), 307–324. [Link]
-
Dubois, D. D. (2005). Toxicology and overdose of atypical antipsychotic medications in children: does newer necessarily mean safer?. Current opinion in pediatrics, 17(2), 227–233. [Link]
-
Levine, M. D., & Ruha, A. M. (2012). Adverse Effects and Toxicity of the Atypical Antipsychotics: What is Important for the Pediatric Emergency Medicine Practitioner. Pediatric emergency care, 28(11), 1213–1222. [Link]
-
Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]
-
Cole, J. B., & Levin, M. D. (2012). Toxicology and Overdose of Atypical Antipsychotics. The Journal of Emergency Medicine, 43(5), 937-943. [Link]
-
Atypical antipsychotic medication poisoning: An evidence-based consensus guideline for out-of-hospital management. Clinical Toxicology, 46(9), 787-805. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2022). cardioToxCSM: A Web Server for Predicting Cardiotoxicity of Small Molecules. Journal of Chemical Information and Modeling, 62(21), 5243-5250. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2022). cardioToxCSM: a web server for predicting cardiotoxicity of small molecules. Journal of chemical information and modeling, 62(21), 5243–5250. [Link]
-
Zhang, X., Li, R. A., & Liu, J. (2022). Cardiotoxicity drug screening based on whole-panel intracellular recording. Biomedical engineering letters, 12(3), 263–274. [Link]
-
AXOL Bioscience. Cardiotoxicity screening. [Link]
-
Kulkarni, P. (2022). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Scientific Archives, 5(2), 1-4. [Link]
-
Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7158-7175. [Link]
-
Zhang, W., et al. (2013). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Cellular signalling, 25(5), 1133–1141. [Link]
-
Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan, 20(4), 59-65. [Link]
-
Keks, N., Hope, J., & Keogh, S. (2020). Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia. CNS drugs, 34(5), 473–481. [Link]
-
Uguz, F. (2025). Dopamine Partial Agonists in Pregnancy and Lactation: A Systematic Review. Medicina, 56(7), 344. [Link]
-
Partial D2 dopamine agonists: pharmacology and clinical significance. Praxis. [Link]
-
ICH. (2011). Preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). [Link]
-
ICE Bioscience. (2025, June 20). ICESTP Safety Panel. [Link]
-
Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of medicinal chemistry, 62(15), 7158–7175. [Link]
-
Eurofins Discovery. IN VITRO SAFETY PHARMACOLOGY PROFILING. [Link]
-
Liang, P., et al. (2013). Drug Screening Using a Library of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes Reveals Disease-Specific Patterns of Cardiotoxicity. Circulation, 127(16), 1677-1691. [Link]
-
European Medicines Agency. (1997, September 30). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. [Link]
-
Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]
-
European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]
-
Wang, F. J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 463-468. [Link]
-
The application of ICH S6 to the preclinical safety evaluation of plasma derivative therapeutic products. Biologicals, 38(4), 489-493. [Link]
-
Cleveland Clinic. (2023, June 4). Serotonin Antagonist: What It Is, Uses, Side Effects & Risks. [Link]
-
WebMD. (2024, June 13). How Do Dopamine Partial Agonists Work for Schizophrenia?. [Link]
-
Nuvisan. In vivo toxicology and safety pharmacology. [Link]
-
Therapeutic Goods Administration (TGA). (2024, December 12). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]
-
Central Nervous System (CNS) Safety Pharmacology Studies. ResearchGate. [Link]
-
Andrews, L. P., et al. (2016). Safety Evaluation of CNS Administered Biologics—Study Design, Data Interpretation, and Translation to the Clinic. Toxicological Sciences, 153(1), 22-35. [Link]
-
Singh, H., et al. (2022). Recent advances in understanding adverse effects associated with drugs targeting the serotonin receptor, 5-HT GPCR. Frontiers in Pharmacology, 13, 1042113. [Link]
-
Kumar, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37687-37707. [Link]
-
NICNAS. (2016, February 5). Piperidine: Human health tier II assessment. [Link]
-
Cookson, J. (2021). Partial agonists of dopamine receptors: mechanisms and clinical effects of aripiprazole, brexpiprazole and cariprazine. BJPsych Advances, 27(6), 389-399. [Link]
-
a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]
-
A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. Journal of pharmacological and toxicological methods, 68(1), 108–117. [Link]
-
Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 12, 1374526. [Link]
-
Experimental Serotonin Syndrome: Effects of GABA-ergic Medications and 5-HT2-Antagonists. IntechOpen. [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific reports, 14(1), 23145. [Link]
-
in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry. [Link]
-
“Selective” serotonin 5-HT2A receptor antagonists. Biochemical pharmacology, 198, 114959. [Link]
-
Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry, 56(6), 2494-2506. [Link]
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 3923. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
Sources
- 1. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Article from Axol Bioscience about Cardiotoxicity screening [axolbio.com]
- 7. researchgate.net [researchgate.net]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Toxicology and overdose of atypical antipsychotic medications in children: does newer necessarily mean safer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatalities associated with therapeutic use and overdose of atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medizinonline.com [medizinonline.com]
- 15. How Do Dopamine Partial Agonists Work for Schizophrenia? [webmd.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nuvisan.com [nuvisan.com]
A Prospective Analysis and Comparison Guide for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine
Disclaimer: This document provides a prospective analysis of the potential pharmacological properties of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. As of the latest literature review, no peer-reviewed studies have been published on this specific molecule. The insights and comparisons presented herein are based on established structure-activity relationships (SAR) derived from peer-reviewed studies on structurally analogous compounds. This guide is intended for research, and drug development professionals and aims to provide a scientifically grounded framework for the potential investigation of this novel chemical entity.
Introduction: Unveiling a Novel Chemical Scaffold
The 4-phenylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs targeting a wide array of biological systems[1]. Its rigid structure allows for precise orientation of substituents, leading to high-affinity interactions with various receptors and transporters. The subject of this guide, 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, presents an intriguing combination of structural features:
-
The 4-Phenylpiperidine Core: This central element is a well-established pharmacophore, particularly for central nervous system (CNS) targets.
-
A Meta-Substituted Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of target selectivity and potency.
-
A Cyclopropylmethoxy Group: The inclusion of a cyclopropyl moiety can introduce unique conformational constraints and metabolic stability, potentially influencing ligand-receptor interactions and pharmacokinetic properties[2].
-
A Fluorine Substituent: The strategic placement of a fluorine atom can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced binding affinity and a more favorable pharmacokinetic profile[3].
Given the absence of direct experimental data, this guide will extrapolate the potential pharmacological profile of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine by drawing comparisons with structurally related compounds that have been extensively studied.
Predicted Pharmacological Profile: A Hypothesis-Driven Approach
Based on the analysis of structurally similar compounds, we can hypothesize the potential biological targets for 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine. The most probable targets lie within the realm of monoamine transporters and G-protein coupled receptors (GPCRs) in the central nervous system.
Potential as a Monoamine Transporter Ligand
Numerous analogs of 4-phenylpiperidine are potent inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT)[3][4][5]. For instance, compounds like 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine (a GBR 12909 analog) exhibit high affinity and selectivity for DAT[3]. The presence of the fluorophenyl group in our target compound is consistent with features known to enhance DAT binding[3]. The cyclopropylmethoxy group's contribution is less predictable but could influence selectivity between DAT and SERT.
Potential as a 5-HT2A Receptor Ligand
The 4-phenylpiperidine scaffold is also present in potent 5-HT2A receptor inverse agonists, such as ACP-103 (pimavanserin)[6]. These compounds have shown utility as antipsychotic agents. The substitution pattern on the phenyl ring is crucial for this activity. While the specific substitution of our target compound differs from pimavanserin, the potential for interaction with 5-HT receptors cannot be ruled out.
Other Potential Biological Activities
The versatility of the 4-phenylpiperidine scaffold extends beyond CNS targets. Analogs have been investigated for their potential as anticancer[7][8] and antituberculosis agents[9]. Therefore, a comprehensive screening of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine against a broad panel of biological targets would be a prudent initial step in its evaluation.
Comparative Analysis with Structurally Related Compounds
To provide a clearer perspective on the potential of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, the following table compares its structural features with those of well-characterized analogs and their reported biological activities.
| Compound | Structure | Key Structural Features | Reported Biological Activity | Reference |
| 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine | Structure not available in literature | 4-phenylpiperidine core, cyclopropylmethoxy group, meta-fluoro substitution | Hypothesized: DAT/SERT inhibitor, 5-HT receptor ligand | N/A |
| 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine analog | Structure available in reference | 4-phenylpiperidine, bis(4-fluorophenyl)methoxy group | Potent and selective DAT inhibitor | [3] |
| (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine | Structure available in reference | Piperidine with a cyclopropylmethyl N-substituent | Stereospecific antipsychotic activity | [10] |
| ACP-103 (Pimavanserin) | Structure available in reference | N-substituted piperidine | Potent 5-HT2A receptor inverse agonist | [6] |
Proposed Synthetic Strategy
A plausible synthetic route to 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine can be envisioned based on established methodologies for the synthesis of 4-phenylpiperidine derivatives. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis for the proposed synthesis of the target compound.
A forward synthesis could involve the following key steps:
-
Synthesis of the Phenylpiperidine Core: A Suzuki or other palladium-catalyzed cross-coupling reaction between a suitable boronic acid or ester derivative of N-protected 4-piperidone and 3-bromo-5-fluorophenol could be employed to construct the 4-(3-hydroxy-5-fluorophenyl)piperidine intermediate.
-
Williamson Ether Synthesis: The hydroxyl group of the phenylpiperidine intermediate can then be alkylated with cyclopropylmethyl bromide in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) to yield the desired N-protected product.
-
Deprotection: The final step would involve the removal of the nitrogen protecting group (e.g., Boc or Cbz) under appropriate acidic or hydrogenolytic conditions to afford 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine.
Experimental Protocols for Pharmacological Evaluation
To validate the hypothesized biological activities of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine, a series of in vitro and in vivo experiments would be necessary. The following are detailed protocols for key initial assays.
Radioligand Binding Assay for Dopamine and Serotonin Transporters
This assay will determine the binding affinity of the target compound for DAT and SERT.
Workflow:
Caption: Workflow for the radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing either human DAT or SERT are prepared by homogenization and centrifugation.
-
Binding Assay: In a 96-well plate, the cell membranes (20-40 µg of protein) are incubated with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Incubation: The reaction mixture is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and the trapped radioactivity is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT or SERT inhibitor (e.g., cocaine or imipramine). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
5-HT2A Receptor Inverse Agonist Functional Assay (R-SAT)
The Receptor Selection and Amplification Technology (R-SAT) assay can be used to determine the functional activity of the test compound at the 5-HT2A receptor.
Detailed Protocol:
-
Cell Culture: NIH-3T3 cells co-expressing the human 5-HT2A receptor and a reporter gene (e.g., β-galactosidase) are cultured under standard conditions.
-
Assay Procedure: Cells are plated in 96-well plates and incubated with varying concentrations of the test compound for a defined period.
-
Reporter Gene Measurement: The level of reporter gene expression is quantified. For β-galactosidase, a colorimetric substrate is added, and the absorbance is measured.
-
Data Analysis: The ability of the compound to decrease the basal (constitutive) activity of the receptor is measured. The concentration of the compound that produces 50% of the maximal inhibition (IC50) and the maximal inhibition (Emax) are determined.
Conclusion and Future Directions
While 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)piperidine remains an uncharacterized molecule, a prospective analysis based on its structural motifs suggests it holds promise as a novel CNS-active agent, potentially targeting monoamine transporters or serotonin receptors. The proposed synthetic strategy and experimental protocols provide a clear roadmap for its synthesis and initial pharmacological characterization. Further investigation is warranted to elucidate the precise biological activity of this intriguing compound and to determine its potential as a lead for the development of new therapeutics.
References
-
Synthesis and stereospecific antipsychotic activity of (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. PubMed. [Link]
-
Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
-
Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. [Link]
-
Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate. [Link]
-
Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]
-
4-[3-(cyclopentylmethoxy)-5-fluorophenyl]piperidine;hydrochloride. Molport. [Link]
-
Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Sci-Hub. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
-
Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. PubMed. [Link]
-
Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub: are you are robot? [sci-hub.box]
- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and stereospecific antipsychotic activity of (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
